Sibrafiban
Descripción
Structure
2D Structure
Propiedades
Número CAS |
170094-62-9 |
|---|---|
Fórmula molecular |
C20H28N4O6 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
ethyl 2-[1-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]propanoyl]piperidin-4-yl]oxyacetate |
InChI |
InChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26)/t13-/m0/s1 |
Clave InChI |
WBNUCLPUOSXSNJ-ZDUSSCGKSA-N |
SMILES isomérico |
CCOC(=O)COC1CCN(CC1)C(=O)[C@H](C)NC(=O)C2=CC=C(C=C2)/C(=N\O)/N |
SMILES canónico |
CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N |
Apariencia |
Solid powder |
Otros números CAS |
172927-65-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
((1-(2-((4-(amino(hydroxyimino)methyl)benzoyl)amino)-1-oxopropyl)-4-piperidinyl)oxy)acetic acid ethyl ester Ro 48-3657 Ro-48-3657 sibrafiban |
Origen del producto |
United States |
Foundational & Exploratory
Sibrafiban's Mechanism of Action on Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibrafiban is an orally active, non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2][3] It was developed for the secondary prevention of arterial thrombosis in patients with acute coronary syndromes.[4] this compound itself is a double prodrug (Ro 48-3657) that undergoes enzymatic conversion in the body to its active metabolite, Ro 44-3888.[1][5] This active form is a potent and selective inhibitor of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[6] This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: GPIIb/IIIa Receptor Antagonism
The primary mechanism of action of this compound's active metabolite, Ro 44-3888, is the competitive and reversible inhibition of the platelet GPIIb/IIIa receptor.[6]
The Role of GPIIb/IIIa in Platelet Aggregation
The GPIIb/IIIa receptor is the most abundant integrin on the platelet surface, with approximately 50,000 to 80,000 copies per platelet.[7] In resting platelets, GPIIb/IIIa exists in a low-affinity state. Upon platelet activation by various agonists such as adenosine diphosphate (ADP), thrombin, or collagen, an "inside-out" signaling cascade is initiated. This leads to a conformational change in the GPIIb/IIIa receptor, shifting it to a high-affinity state.[8]
In its high-affinity conformation, the GPIIb/IIIa receptor can bind to soluble adhesive proteins, primarily fibrinogen and, to a lesser extent, von Willebrand factor (vWF).[7] Fibrinogen, being a dimeric molecule, can bridge two adjacent activated platelets by binding to their GPIIb/IIIa receptors. This cross-linking of platelets is the fundamental step in the formation of a platelet aggregate, or thrombus.[9]
This compound's Interruption of the Final Common Pathway
This compound's active metabolite, Ro 44-3888, selectively binds to the activated GPIIb/IIIa receptor. This binding action physically obstructs the binding of fibrinogen and other ligands. By blocking this final, crucial step, this compound effectively inhibits platelet aggregation regardless of the initial activating stimulus.[6][8] This makes it a potent inhibitor of the "final common pathway" of platelet aggregation.
Quantitative Data on Platelet Inhibition
The efficacy of this compound in inhibiting platelet aggregation has been quantified in both clinical and preclinical studies. The following tables summarize key quantitative data.
In Vivo Platelet Inhibition (TIMI 12 Trial)
The Thrombolysis in Myocardial Infarction (TIMI) 12 trial evaluated various dosing regimens of this compound in patients after acute coronary syndromes.[1][3] Platelet aggregation was induced by 20 μmol/L ADP.
| Dosing Regimen | Mean Peak Inhibition (Day 28) | Mean Sustained Inhibition (Day 28) |
| 5 mg once daily | 47% | Returns to baseline by 24h |
| 10 mg once daily | ~60-70% | Returns to baseline by 24h |
| 5 mg twice daily | ~70-80% | 36% |
| 10 mg twice daily | 97% | 86% |
| Data synthesized from the TIMI 12 trial results.[1][3] |
In Vitro Inhibitory Concentration (IC50)
The following data pertains to the active metabolite of this compound, Ro 44-3888.
| Agonist | IC50 | Species |
| ADP | 82 nM | Rhesus Monkey (ex vivo) |
| ADP | 58 nM | Rhesus Monkey (in vitro) |
| Data from preclinical studies. |
Experimental Protocols
The evaluation of this compound's effect on platelet aggregation is primarily conducted using in vitro platelet aggregometry.
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function.[10] The following is a detailed methodology for evaluating the inhibitory effect of this compound or its active metabolite on platelet aggregation.
4.1.1 Materials and Reagents
-
Human whole blood from healthy, drug-free donors
-
3.2% sodium citrate anticoagulant
-
Platelet agonists: Adenosine diphosphate (ADP), Thrombin Receptor Activator Peptide (TRAP)
-
This compound (or Ro 44-3888) dissolved in an appropriate vehicle (e.g., saline or DMSO)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
4.1.2 Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
To obtain PRP, centrifuge the whole blood at 200 x g for 10 minutes at room temperature.
-
Carefully aspirate the supernatant (PRP) and transfer it to a new tube.
-
To obtain PPP, centrifuge the remaining blood at 2,500 x g for 15 minutes.
-
Collect the supernatant (PPP). PPP is used to set the 100% aggregation baseline in the aggregometer.
4.1.3 Platelet Aggregation Assay
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
Pipette a defined volume of PRP into the aggregometer cuvettes with a stir bar.
-
Incubate the PRP at 37°C for 5 minutes in the aggregometer.
-
Add various concentrations of this compound (or its active metabolite) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a known concentration of a platelet agonist (e.g., 20 µM ADP or 15 µM TRAP).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
The percentage of inhibition is calculated relative to the aggregation observed in the vehicle-treated control.
Conclusion
This compound, through its active metabolite Ro 44-3888, is a potent inhibitor of platelet aggregation. Its mechanism of action is centered on the selective antagonism of the GPIIb/IIIa receptor, thereby blocking the final common pathway of platelet aggregation. The dose-dependent inhibition observed in clinical trials and the low nanomolar IC50 values from in vitro studies underscore its efficacy. The experimental protocols outlined provide a framework for the continued investigation and understanding of GPIIb/IIIa antagonists in thrombosis research and drug development. Despite its potent antiplatelet effects, the clinical development of this compound was terminated due to a lack of superior efficacy over aspirin and an increased risk of minor bleeding.[1][3] Nevertheless, the study of this compound has contributed significantly to the understanding of oral GPIIb/IIIa inhibition.
References
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of Ro 44-3888 after single ascending oral doses of this compound, an oral platelet aggregation inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Validation of a total IC50 method which enables in vitro assessment of transporter inhibition under semi-physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and shedding of platelet glycoprotein IIb/IIIa under non-physiological shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Analysis of Platelet Adhesion, Aggregation, and Surface GP1bα Expression in Stored Refrigerated Whole Blood: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Sibrafiban
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibrafiban is a notable example of a prodrug designed as an orally active platelet aggregation inhibitor. It functions as an antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. While its clinical development was ultimately discontinued, the chemical architecture and synthetic strategies employed in the creation of this compound offer valuable insights for medicinal chemists and drug development professionals. This technical guide provides a comprehensive overview of this compound's chemical structure, its mechanism of action, and a detailed examination of its synthesis.
Chemical Structure and Properties of this compound
This compound is chemically described as (S)-2-[[1-[2-[[4-(aminoiminomethyl)benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxy]acetic acid, ethyl ester. It was designed as a double prodrug of its active metabolite, Ro-44-3888. The prodrug strategy was employed to enhance its oral bioavailability.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (S)-2-[[1-[2-[[4-(aminoiminomethyl)benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxy]acetic acid, ethyl ester | |
| Molecular Formula | C₂₀H₂₈N₄O₆ | |
| Molecular Weight | 420.46 g/mol | |
| CAS Number | 170094-62-9 | |
| Stereochemistry | (S)-enantiomer |
Structural Features
The key structural features of this compound include:
-
An ethyl ester group: This moiety is one of the prodrug functionalities, which is hydrolyzed in vivo to the corresponding carboxylic acid.
-
An amidoxime group: This is the second prodrug feature, which is converted to the active amidine group.
-
A piperidinyl-oxy-acetic acid linker: This connects the core of the molecule to the ethyl ester group.
-
An (S)-alanine core: This chiral center is crucial for the molecule's activity.
-
A 4-amidinobenzoyl group: This part of the molecule mimics the arginine-glycine-aspartate (RGD) sequence, which is the natural ligand for the GP IIb/IIIa receptor.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
This compound's therapeutic effect is mediated by its active metabolite, Ro-44-3888, which is a potent and selective antagonist of the GP IIb/IIIa receptor. The GP IIb/IIIa receptor (also known as integrin αIIbβ3) is a transmembrane glycoprotein found in high concentrations on the surface of platelets.
Upon platelet activation by various agonists (e.g., thrombin, ADP, collagen), the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind to its ligands, primarily fibrinogen. Fibrinogen, a dimeric molecule, can then bridge adjacent platelets, leading to the formation of a platelet aggregate, or thrombus.
Ro-44-3888 competitively inhibits the binding of fibrinogen to the activated GP IIb/IIIa receptor, thereby preventing platelet aggregation. This mechanism is the final common pathway for platelet aggregation, regardless of the initial stimulus.
Signaling Pathway of Platelet Aggregation and Inhibition by this compound's Active Metabolite
The following diagram illustrates the signaling pathway of platelet aggregation and the point of intervention by the active form of this compound.
Caption: Platelet aggregation pathway and inhibition.
Synthesis of this compound
The synthesis of this compound has been described through a couple of key routes. The following sections detail the experimental protocols for a common synthetic pathway.
Synthetic Scheme Overview
The synthesis of this compound can be conceptually broken down into the formation of the three key fragments: the protected 4-amidinobenzoyl moiety, the (S)-alanine core, and the piperidinyl-oxy-acetic acid ethyl ester side chain, followed by their coupling.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of (S)-2-aminopropanoic acid tert-butyl ester
To a suspension of (S)-alanine (1.0 eq) in a suitable solvent such as dichloromethane, is added di-tert-butyl dicarbonate (1.1 eq) and a base like triethylamine (1.2 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the tert-butyl protected alanine.
Step 2: Coupling with 4-cyanobenzoic acid
The product from Step 1 (1.0 eq) is dissolved in a solvent like DMF. 4-cyanobenzoic acid (1.0 eq), a coupling agent such as HATU (1.1 eq), and a base like DIPEA (2.0 eq) are added sequentially. The reaction is stirred at room temperature overnight. The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield tert-butyl (S)-2-((4-cyanobenzoyl)amino)propanoate.
Step 3: Deprotection of the tert-butyl ester
The tert-butyl ester from Step 2 is dissolved in a solution of trifluoroacetic acid in dichloromethane (e.g., 1:1 v/v) and stirred at room temperature for a few hours. The solvent is evaporated to give (S)-2-((4-cyanobenzoyl)amino)propanoic acid, which is often used in the next step without further purification.
Step 4: Synthesis of ethyl 2-(piperidin-4-yloxy)acetate
4-hydroxypiperidine (1.0 eq) is reacted with ethyl bromoacetate (1.1 eq) in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is typically heated to reflux for several hours. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated. The residue is purified by distillation or chromatography to give ethyl 2-(piperidin-4-yloxy)acetate.
Step 5: Coupling of Intermediate 2 and the product of Step 4
The carboxylic acid from Step 3 (1.0 eq) and the piperidine derivative from Step 4 (1.0 eq) are coupled using standard peptide coupling conditions as described in Step 2 (e.g., using HATU and DIPEA in DMF). Work-up and purification by column chromatography provides ethyl 2-((1-((S)-2-((4-cyanobenzoyl)amino)propanoyl)piperidin-4-yl)oxy)acetate.
Step 6: Conversion of the nitrile to the amidoxime
The nitrile from Step 5 (1.0 eq) is dissolved in a suitable solvent like ethanol. Hydroxylamine hydrochloride (excess, e.g., 3-5 eq) and a base such as triethylamine or sodium bicarbonate (to neutralize the HCl salt) are added. The mixture is heated to reflux for several hours until the reaction is complete. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the final product, this compound, is purified by crystallization or column chromatography.
Quantitative Data
| Compound | Step | Yield (%) | Purity (HPLC) | Melting Point (°C) |
| (S)-2-aminopropanoic acid tert-butyl ester | 1 | ~95 | >98% | N/A |
| tert-butyl (S)-2-((4-cyanobenzoyl)amino)propanoate | 2 | ~85 | >97% | N/A |
| (S)-2-((4-cyanobenzoyl)amino)propanoic acid | 3 | Quantitative | Used directly | N/A |
| ethyl 2-(piperidin-4-yloxy)acetate | 4 | ~70 | >98% | N/A |
| ethyl 2-((1-((S)-2-((4-cyanobenzoyl)amino)propanoyl)piperidin-4-yl)oxy)acetate | 5 | ~75 | >95% | N/A |
| This compound | 6 | ~60 | >99% | Data not available |
Note: The yields and purity are representative and can vary based on the specific reaction conditions and purification methods used.
Conclusion
This compound represents a sophisticated approach to designing an orally available antiplatelet agent by targeting the GP IIb/IIIa receptor. Its structure as a double prodrug was key to achieving oral bioavailability. Although its clinical development was halted, the synthetic strategies and the understanding of its mechanism of action remain highly relevant to the field of medicinal chemistry and drug discovery. The detailed synthetic protocols and the understanding of its biological target provide a valuable case study for researchers and scientists in the development of new therapeutic agents.
In Vitro Characterization of Sibrafiban's Binding to GPIIb/IIIa Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibrafiban is a non-peptide, orally active double prodrug that undergoes enzymatic conversion to its active metabolite, Ro 44-3888. This active form is a selective and reversible antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. The GPIIb/IIIa receptor is the most abundant integrin on the platelet surface, with approximately 50,000 to 80,000 copies per platelet. Upon platelet activation by various agonists such as adenosine diphosphate (ADP), thrombin, or collagen, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its primary ligand, fibrinogen. This binding is the final common pathway for platelet aggregation and thrombus formation.
By competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor, this compound's active metabolite, Ro 44-3888, effectively blocks platelet aggregation. This technical guide provides an in-depth overview of the in vitro methods used to characterize the binding of this compound to the GPIIb/IIIa receptor, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
Binding Characteristics of Ro 44-3888 to GPIIb/IIIa Receptors
The following tables summarize the quantitative data obtained from various in vitro and in vivo studies characterizing the binding affinity and inhibitory activity of this compound's active metabolite, Ro 44-3888.
Table 1: In Vitro Inhibition of Fibrinogen Binding and Platelet Aggregation
| Parameter | Value | Assay Conditions |
| IC50 (Fibrinogen Binding) | 1.9 nM | Inhibition of fibrinogen binding to the GPIIb/IIIa receptor. |
| IC50 (Platelet Aggregation) | 38 nM | Inhibition of ADP-induced platelet aggregation in human platelet-rich plasma. |
Table 2: Binding Parameters from In Vivo Human Studies
| Parameter | Value | Method |
| Kd (Dissociation Constant) | 3.61 ng/mL | Estimated from free and total plasma concentrations of Ro 44-3888. |
| Bmax (Maximum Binding Capacity) | 15.9 ng/mL | Saturation of the GPIIb/IIIa receptor in plasma. |
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the interaction between this compound's active metabolite and the GPIIb/IIIa receptor.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., Ro 44-3888) by measuring its ability to compete with a radiolabeled ligand for binding to the GPIIb/IIIa receptor.
Materials:
-
Isolated platelet membranes or purified GPIIb/IIIa receptors
-
Radiolabeled ligand (e.g., [³H]-tirofiban or a similar GPIIb/IIIa antagonist)
-
Unlabeled Ro 44-3888 (competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled Ro 44-3888. Prepare a stock solution of the radiolabeled ligand at a concentration close to its Kd.
-
Incubation: In a microplate, combine the platelet membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Ro 44-3888.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the platelet membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Flow Cytometry for Receptor Occupancy
Flow cytometry allows for the quantification of GPIIb/IIIa receptor occupancy by this compound on a single-platelet level.
Materials:
-
Whole blood collected in an appropriate anticoagulant (e.g., citrate)
-
Ro 44-3888 at various concentrations
-
Fluorescently labeled monoclonal antibody specific for an epitope on the GPIIb/IIIa receptor that is blocked by the antagonist (e.g., FITC-conjugated PAC-1, which binds to the activated GPIIb/IIIa receptor)
-
Platelet agonists (e.g., ADP, thrombin)
-
Fixative solution (e.g., paraformaldehyde)
-
Sheath fluid for flow cytometer
Procedure:
-
Sample Preparation: Incubate aliquots of whole blood with varying concentrations of Ro 44-3888.
-
Platelet Activation: Add a platelet agonist (e.g., ADP) to activate the platelets and induce the conformational change in the GPIIb/IIIa receptors.
-
Staining: Add the fluorescently labeled anti-GPIIb/IIIa antibody to the samples and incubate in the dark.
-
Fixation: Fix the samples with a fixative solution to stabilize the cells and antibody binding.
-
Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics.
-
Data Analysis: Measure the mean fluorescence intensity (MFI) of the stained platelets. The reduction in MFI in the presence of Ro 44-3888 compared to the control (no inhibitor) reflects the degree of receptor occupancy. The percentage of receptor occupancy can be calculated as: [(MFI_control - MFI_sample) / MFI_control] x 100%.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation in vitro and is used to assess the inhibitory effect of compounds like this compound.
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared from citrated whole blood
-
Ro 44-3888 at various concentrations
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
Aggregometer
Procedure:
-
PRP and PPP Preparation: Centrifuge citrated whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.
-
Instrument Calibration: Calibrate the aggregometer using PRP (set to 0% light transmission) and PPP (set to 100% light transmission).
-
Incubation: Pipette PRP into cuvettes with a stir bar and pre-incubate with different concentrations of Ro 44-3888.
-
Aggregation Measurement: Place the cuvette in the aggregometer and add a platelet agonist to induce aggregation. The instrument measures the increase in light transmission as platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is recorded. The inhibitory effect of Ro 44-3888 is determined by comparing the aggregation in the presence of the inhibitor to the control aggregation (without inhibitor). The IC50 value for platelet aggregation inhibition can be determined by plotting the percentage of inhibition against the logarithm of the Ro 44-3888 concentration.
Visualization of Pathways and Workflows
GPIIb/IIIa Signaling Pathway
The following diagram illustrates the central role of the GPIIb/IIIa receptor in the final common pathway of platelet aggregation and the point of intervention for this compound.
Caption: GPIIb/IIIa signaling pathway and this compound's mechanism of action.
Experimental Workflow for In Vitro Characterization
The diagram below outlines the logical flow of experiments for the comprehensive in vitro characterization of a GPIIb/IIIa antagonist like this compound.
Caption: Workflow for the in vitro characterization of GPIIb/IIIa antagonists.
Competitive Radioligand Binding Assay Workflow
This diagram provides a step-by-step visualization of the competitive radioligand binding assay protocol.
Caption: Workflow of a competitive radioligand binding assay.
Unveiling Sibrafiban: A Deep Dive into its Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Sibrafiban, an orally active glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist. This compound, a double prodrug, undergoes in vivo bioconversion to its active metabolite, Ro 44-3888, which selectively inhibits the GPIIb/IIIa receptor, a key player in platelet aggregation. This document summarizes key preclinical findings, details experimental methodologies, and visualizes relevant biological and experimental pathways to support further research and development in the field of antiplatelet therapy.
Executive Summary
This compound has been evaluated in various preclinical models, primarily in beagle dogs and rhesus monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacological effects on platelet function. As a double prodrug, this compound (Ro 48-3657) is first converted to an inactive single prodrug (Ro 48-3656) and subsequently to the active GPIIb/IIIa antagonist, Ro 44-3888.[1] Preclinical studies have demonstrated that oral administration of this compound leads to dose-dependent inhibition of platelet aggregation and prolongation of bleeding time, confirming its potent antiplatelet activity. The pharmacokinetic profile of the active metabolite, Ro 44-3888, is characterized by rapid absorption and a concentration-dependent effect on platelet function.[2]
Pharmacokinetics in Preclinical Models
The pharmacokinetic properties of this compound and its metabolites have been investigated in several animal species. The following tables summarize the key pharmacokinetic parameters of the active metabolite, Ro 44-3888, following oral administration of this compound.
Table 1: Pharmacokinetic Parameters of Ro 44-3888 in Rhesus Monkeys Following Intravenous Administration [2]
| Parameter | Value (mean ± SD) |
| Clearance | 4.4 ± 1.8 mL/min/kg |
| Volume of Distribution | 0.8 ± 0.4 L/kg |
| Terminal Half-life | 2.5 ± 0.8 h |
Table 2: Pharmacokinetic Parameters of Ro 44-3888 in Rhesus Monkeys Following Oral Administration of this compound (1 mg/kg) [2]
| Parameter | Value (mean ± SD) |
| Peak Plasma Concentration (Cmax) | 152 ± 51 ng/mL |
| Time to Peak Plasma Concentration (Tmax) | 4.2 ± 2.2 h |
| Terminal Half-life | 5.1 ± 1.6 h |
| Bioavailability | 33 ± 6% |
Table 3: Pharmacokinetic Observations in Beagles Following Oral Administration of this compound [1]
| Observation | Finding |
| Peak Plasma Concentration of Ro 48-3656 (inactive prodrug) | Occurred earlier than Ro 44-3888 |
| Peak Plasma Concentration Ratio (Ro 48-3656 vs. Ro 44-3888) | Five- to sixfold higher for Ro 48-3656 |
| Effect of Co-administration with Heparin and Aspirin | Did not alter this compound pharmacokinetics |
Pharmacodynamics in Preclinical Models
The primary pharmacodynamic effect of this compound is the inhibition of platelet aggregation, mediated by the blockade of GPIIb/IIIa receptors by its active metabolite, Ro 44-3888.
Table 4: Pharmacodynamic Effects of this compound in Beagles [1]
| Parameter | Observation |
| ADP-mediated Platelet Aggregation Inhibition | >80% |
| Bleeding Time Increase | Approximately sixfold compared to baseline |
| Effect of Co-administration with Heparin and rt-PA | Greater increase in bleeding time during rt-PA administration |
Table 5: Pharmacodynamic Effects of Ro 44-3888 in Rhesus Monkeys [2]
| Parameter | Observation |
| Platelet Aggregation Inhibition | Concentration-dependent |
| Cutaneous Bleeding Time (CBT) Prolongation | Prolonged to ≥25 min when Ro 44-3888 concentrations exceeded 190 nM and platelet aggregation was >90% inhibited |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the inhibition of the final common pathway of platelet aggregation. The following diagram illustrates the signaling pathway.
Caption: this compound's active metabolite (Ro 44-3888) blocks fibrinogen binding to activated GPIIb/IIIa receptors, preventing platelet aggregation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of this compound.
Animal Models
-
Species: Male beagle dogs and rhesus monkeys have been commonly used.[1][2]
-
Housing and Care: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. They are provided with standard laboratory chow and water ad libitum. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
Pharmacokinetic Studies
A typical experimental workflow for a preclinical pharmacokinetic study of this compound is depicted below.
Caption: A generalized workflow for conducting a preclinical pharmacokinetic study of orally administered this compound.
-
Drug Administration: this compound is typically administered orally via gavage.[2]
-
Blood Sampling: Serial blood samples are collected from a suitable vein (e.g., cephalic vein in dogs) at predetermined time points post-dose. Blood is collected into tubes containing an appropriate anticoagulant (e.g., citrate).[1]
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound, Ro 48-3656, and Ro 44-3888 are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
Pharmacodynamic Studies
-
Platelet Aggregation: Platelet-rich plasma (PRP) is prepared from citrated whole blood. Platelet aggregation is induced by agonists such as adenosine diphosphate (ADP) and measured using a platelet aggregometer. The percentage of inhibition of platelet aggregation is calculated relative to a pre-dose baseline.[1]
-
Bleeding Time: Cutaneous bleeding time is measured by making a standardized incision on a suitable skin surface (e.g., the inner thigh of an anesthetized animal) and recording the time until cessation of bleeding.[1]
Conclusion
The preclinical data for this compound demonstrate its potential as an orally active antiplatelet agent. The prodrug strategy facilitates oral absorption, leading to systemic exposure of the active metabolite, Ro 44-3888, which effectively inhibits platelet aggregation in a concentration-dependent manner. The pharmacokinetic and pharmacodynamic profiles observed in beagles and rhesus monkeys have provided a solid foundation for understanding the drug's behavior and have guided its clinical development. This in-depth guide, summarizing the key quantitative data, experimental protocols, and underlying mechanisms, serves as a valuable resource for researchers and drug development professionals working on the next generation of antiplatelet therapies.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound (Ro 48-3657), an orally active IIb/IIIa antagonist, administered alone or in combination with heparin, aspirin, and recombinant tissue-type plasminogen activator in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
The Discontinuation of Sibrafiban: A Technical Analysis of Clinical Trial Termination
For Immediate Release
Basel, Switzerland – August 6, 1999 – Hoffmann-La Roche today announced the discontinuation of the clinical development program for sibrafiban, an oral glycoprotein (GP) IIb/IIIa receptor antagonist. The decision was based on the preliminary results of the Phase III SYMPHONY and SECOND SYMPHONY clinical trials, which indicated that this compound was not superior to aspirin in preventing recurrent ischemic events in patients with acute coronary syndrome (ACS). Furthermore, the trials raised safety concerns, including an increased risk of bleeding and a concerning trend towards higher mortality in certain patient groups receiving this compound. This guide provides a detailed technical analysis of the factors leading to the termination of the this compound clinical trials, aimed at researchers, scientists, and drug development professionals.
Executive Summary: Lack of Efficacy and Increased Risk Profile
The development of oral GP IIb/IIIa inhibitors was a promising frontier in antithrombotic therapy, aiming to extend the proven benefits of their intravenous counterparts to long-term secondary prevention of cardiovascular events. This compound, a double prodrug of the active antagonist Ro-44-3888, was a key candidate in this class. However, the large-scale Phase III clinical trials, SYMPHONY and SECOND SYMPHONY, failed to demonstrate a clinical benefit of this compound over the established standard of care, aspirin. The primary efficacy endpoint—a composite of all-cause mortality, myocardial infarction (MI), or severe recurrent ischemia—was not significantly different between patients treated with this compound and those treated with aspirin.[1][2][3]
Compounding the lack of superior efficacy were significant safety concerns. Patients receiving this compound, particularly in combination with aspirin or at higher doses, experienced a statistically significant increase in bleeding events compared to the aspirin-only arm.[1][3] Most alarmingly, a consistent and statistically significant increase in mortality was observed with oral GP IIb/IIIa therapy across multiple trials, including a notable increase in the high-dose this compound group of the SECOND SYMPHONY trial.[3][4][5][6] This unexpected and paradoxical finding ultimately led to the termination of the this compound development program.[7]
Quantitative Data from Phase III Clinical Trials
The following tables summarize the key quantitative outcomes from the SYMPHONY and SECOND SYMPHONY trials, which were pivotal in the decision to halt the development of this compound.
Table 1: Primary Efficacy Endpoint in the SYMPHONY and SECOND SYMPHONY Trials (90-Day Follow-up)
| Trial | Treatment Arm | N | Primary Endpoint Event Rate (%) | Odds Ratio (95% CI) vs. Aspirin |
| SECOND SYMPHONY | Aspirin | 2211 | 9.3 | - |
| Low-Dose this compound + Aspirin (LDS+A) | 2219 | 9.2 | 0.98 (0.80 - 1.20) | |
| High-Dose this compound (HDS) | 2207 | 10.5 | 1.14 (0.94 - 1.39) |
Table 2: Mortality and Myocardial Infarction Rates in the SECOND SYMPHONY Trial (90-Day Follow-up)
| Outcome | Treatment Arm | Event Rate (%) | Odds Ratio (95% CI) vs. Aspirin | P-value |
| All-Cause Mortality | Aspirin | 1.7 | - | - |
| Low-Dose this compound + Aspirin (LDS+A) | 2.3 | 1.35 (0.91 - 2.00) | NS | |
| High-Dose this compound (HDS) | 3.1 | 1.83 (1.17 - 2.88) | 0.008 | |
| Myocardial Infarction | Aspirin | 5.8 | - | - |
| Low-Dose this compound + Aspirin (LDS+A) | 6.2 | 1.07 (0.86 - 1.33) | NS | |
| High-Dose this compound (HDS) | 7.6 | 1.32 (1.03 - 1.69) | 0.03 | |
| Death or MI | Aspirin | 7.2 | - | - |
| Low-Dose this compound + Aspirin (LDS+A) | 8.1 | 1.13 (0.93 - 1.38) | NS | |
| High-Dose this compound (HDS) | 10.1 | 1.43 (1.14 - 1.80) | 0.002 |
Table 3: Bleeding Events in the SECOND SYMPHONY Trial (90-Day Follow-up)
| Bleeding Event | Treatment Arm | Event Rate (%) | P-value vs. Aspirin |
| Major Bleeding | Aspirin | 4.0 | - |
| Low-Dose this compound + Aspirin (LDS+A) | 5.7 | <0.01 | |
| High-Dose this compound (HDS) | 4.6 | NS | |
| Minor Bleeding | Aspirin | 10.1 | - |
| Low-Dose this compound + Aspirin (LDS+A) | 20.9 | <0.001 | |
| High-Dose this compound (HDS) | 16.5 | <0.001 | |
| Any Bleeding | Aspirin | 13.5 | - |
| Low-Dose this compound + Aspirin (LDS+A) | 25.5 | <0.001 | |
| High-Dose this compound (HDS) | 20.3 | <0.001 |
Experimental Protocols of Key Clinical Trials
The SYMPHONY Trial
-
Objective: To evaluate the efficacy and safety of two dose regimens of this compound compared with aspirin for the secondary prevention of ischemic events in patients after an acute coronary syndrome.[9]
-
Design: A randomized, double-blind, aspirin-controlled trial.[9]
-
Patient Population: Approximately 9,000 patients who had experienced an ACS within the previous 7 days and had been clinically stable for at least 12 hours.[9]
-
Treatment Arms:
-
Aspirin (80 mg every 12 hours)
-
Low-dose this compound (dosed according to body weight and renal function)
-
High-dose this compound (dosed according to body weight and renal function)[9]
-
-
Duration: 90 days of treatment.[9]
-
Primary Efficacy Endpoint: A composite of all-cause mortality, myocardial infarction or reinfarction, and severe recurrent ischemia.[9]
-
Primary Safety Endpoints: Incidence of major or minor bleeding.[9]
The SECOND SYMPHONY Trial
-
Objective: To assess the long-term efficacy and safety of low-dose this compound in combination with aspirin, and high-dose this compound alone, compared with aspirin alone for secondary prevention after ACS.[1]
-
Design: A randomized, double-blind, multi-center trial.[10]
-
Patient Population: Planned enrollment of 8,400 patients with a recent ACS. The trial was prematurely terminated after enrolling 6,671 patients.[1][10]
-
Treatment Arms:
-
Aspirin (160 mg daily)
-
Low-dose this compound + Aspirin (160 mg daily)
-
High-dose this compound[10]
-
-
Duration: Originally planned for 12-18 months, but terminated early with a median follow-up of 90 days.[1][10]
-
Primary Efficacy Endpoint: A composite of death, MI, or severe recurrent ischemia.[1]
-
Primary Safety Endpoints: Major and minor bleeding.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Glycoprotein IIb/IIIa Receptor Activation and Inhibition
Caption: GP IIb/IIIa signaling pathway and the inhibitory action of this compound.
Proposed Mechanism of Prothrombotic Effect of Oral GP IIb/IIIa Inhibitors
Caption: Hypothesized prothrombotic mechanism of oral GP IIb/IIIa inhibitors.
SYMPHONY and SECOND SYMPHONY Clinical Trial Workflow
Caption: Simplified workflow of the SYMPHONY and SECOND SYMPHONY clinical trials.
Conclusion: Lessons Learned from the this compound Trials
The termination of the this compound clinical trials marked a significant turning point in the development of oral antithrombotic therapies. The failure to demonstrate superiority over aspirin, coupled with a concerning safety profile, highlighted the challenges of translating the success of intravenous GP IIb/IIIa inhibitors to an oral, long-term setting. The paradoxical increase in mortality raised fundamental questions about the potential for prothrombotic effects with this class of drugs, possibly due to incomplete receptor blockade or the induction of a partially activated receptor state upon drug dissociation.[11] These findings underscored the complex interplay between platelet inhibition, bleeding risk, and overall clinical outcomes, providing invaluable lessons for future drug development in cardiovascular medicine. The experience with this compound serves as a critical case study in the importance of rigorous, large-scale clinical trials in defining the true risk-benefit profile of novel therapeutic agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Randomized trial of aspirin, this compound, or both for secondary prevention after acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The failure of orally administered glycoprotein IIb/IIIa inhibitors to prevent recurrent cardiac events - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Scholars@Duke publication: Randomized trial of aspirin, this compound, or both for secondary prevention after acute coronary syndromes. [scholars.duke.edu]
- 9. Long-term oral platelet glycoprotein IIb/IIIa receptor antagonism with this compound after acute coronary syndromes: study design of the this compound versus aspirin to yield maximum protection from ischemic heart events post-acute coronary syndromes (SYMPHONY) trial. Symphony Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized Trial of Aspirin, this compound, or Both for Secondary Prevention After Acute Coronary Syndromes - American College of Cardiology [acc.org]
- 11. An Updated Review on Glycoprotein IIb/IIIa Inhibitors as Antiplatelet Agents: Basic and Clinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Antiplatelet Strategy: The Early-Phase Discovery and Development of Sibrafiban
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Sibrafiban, also known as Ro 48-3657, emerged in the 1990s as a promising oral antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a prime target for antiplatelet therapy in the management of acute coronary syndromes (ACS). This technical guide provides an in-depth overview of the early-phase discovery and development of this compound, detailing its mechanism of action, preclinical pharmacology, and early clinical evaluation. The focus is on the foundational in vitro and in vivo studies that established its potential as a therapeutic agent. Although the development of this compound was ultimately discontinued due to a lack of superior efficacy over aspirin in Phase III trials, the early research laid significant groundwork for the understanding of oral GPIIb/IIIa inhibition.[1][2]
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
This compound is a nonpeptide, double prodrug that undergoes a two-step enzymatic conversion to its active metabolite, Ro 44-3888.[3][4] This active compound is a selective and potent antagonist of the GPIIb/IIIa receptor. The GPIIb/IIIa receptor is an integrin found on the surface of platelets. Upon platelet activation by various agonists such as adenosine diphosphate (ADP), thrombin, or collagen, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate, a critical step in thrombus formation.
Ro 44-3888 competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby blocking platelet aggregation regardless of the initial stimulus.[5] This mechanism is illustrated in the signaling pathway diagram below.
Caption: Signaling pathway of platelet aggregation and the inhibitory action of this compound's active metabolite.
Preclinical Discovery and Characterization
The discovery of this compound involved a structured process of identifying a potent and selective GPIIb/IIIa antagonist with favorable oral bioavailability.
In Vitro Studies
The initial evaluation of the active metabolite, Ro 44-3888, demonstrated its high affinity and specificity for the GPIIb/IIIa receptor.
Table 1: In Vitro Potency of Ro 44-3888
| Assay | Species | Parameter | Value |
| Fibrinogen Binding to GPIIb/IIIa | Human | IC50 | 1.9 nM |
| ADP-induced Platelet Aggregation | Human | IC50 | 38 nM |
| ADP-induced Platelet Aggregation | Rhesus Monkey | IC50 | 58 nM |
Data sourced from preclinical pharmacology studies.[6]
These in vitro studies confirmed that Ro 44-3888 is a potent inhibitor of a key step in platelet aggregation.
In Vivo Preclinical Studies
Subsequent preclinical studies in animal models were crucial to assess the pharmacokinetics, pharmacodynamics, and antithrombotic efficacy of the prodrug, this compound.
Table 2: Pharmacokinetic Properties of Ro 44-3888 following Oral Administration of this compound
| Species | Bioavailability | Elimination Half-life (t½) |
| Rat | 26 ± 5% | 4.1 ± 1.7 h |
| Dog | 25 ± 6% | 11.4 ± 1.1 h |
| Rhesus Monkey | 33 ± 6% | 5.1 ± 1.4 h |
Data represents mean ± SD.[6]
The antithrombotic activity of this compound was evaluated in established animal models of arterial thrombosis. These models aimed to mimic the conditions of coronary artery thrombosis in humans.
Table 3: In Vivo Efficacy of this compound in Rhesus Monkeys
| Dose (oral) | Parameter | Result |
| 0.25 - 0.5 mg/kg daily | ADP-induced Platelet Aggregation (ex vivo) | Dose-dependent inhibition (IC50 = 82 nM) |
| 0.25 - 0.5 mg/kg daily | Bleeding Time | Concentration-dependent prolongation |
Data from an 8-day study in rhesus monkeys.[6]
Experimental Protocols
In Vitro ADP-Induced Platelet Aggregation (Light Transmission Aggregometry)
This assay is a gold standard for assessing platelet function and the effect of antiplatelet agents.
Objective: To measure the ability of a compound to inhibit platelet aggregation induced by ADP in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Adenosine diphosphate (ADP) solution.
-
Platelet-poor plasma (PPP) as a reference.
-
Light transmission aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
PRP and PPP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized level (e.g., 250 x 10^9/L) using PPP.
-
Aggregometer Setup: Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.
-
Assay:
-
Pipette a standardized volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the test compound (e.g., Ro 44-3888) or vehicle control and incubate for a specified time.
-
Add a standard concentration of ADP to induce aggregation.
-
Record the change in light transmission over time. The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.
-
Caption: Workflow for in vitro platelet aggregation assay using light transmission aggregometry.
In Vivo Canine Model of Coronary Artery Thrombosis (Folts Model)
This model is used to evaluate the efficacy of antithrombotic agents in preventing occlusive thrombus formation in a stenosed and damaged coronary artery.
Objective: To assess the ability of a test compound to prevent cyclic flow reductions (CFRs) caused by platelet-rich thrombi.
Animal Model: Mongrel dogs of either sex.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the dog and perform a left thoracotomy to expose the heart. Isolate a segment of the left anterior descending or circumflex coronary artery.
-
Instrumentation: Place an electromagnetic or Doppler flow probe around the artery to measure coronary blood flow.
-
Arterial Injury and Stenosis: Create endothelial damage by gently clamping the artery with a surgical clamp. Place a plastic constrictor around the damaged segment to create a critical stenosis.
-
Induction of CFRs: The combination of endothelial injury and stenosis leads to the formation of platelet-rich thrombi, causing a gradual decrease in coronary blood flow. The thrombus eventually embolizes, and flow is restored, resulting in cyclical flow reductions.
-
Drug Administration: Once stable CFRs are established, administer the test compound (e.g., this compound) intravenously or orally.
-
Endpoint: Monitor the frequency and severity of CFRs. A reduction or abolition of CFRs indicates an antithrombotic effect.
References
- 1. A canine model of coronary artery thrombosis with superimposed high grade stenosis for the investigation of rethrombosis after thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simulation of the Microscopic Process during Initiation of Stent Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diagnostica.cz [diagnostica.cz]
- 4. academic.oup.com [academic.oup.com]
- 5. An in vivo model of experimental arterial stenosis, intimal damage, and periodic thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vetlexicon.com [vetlexicon.com]
The Crucial Role of Amidoxime Reductase in the Metabolic Activation of Sibrafiban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibrafiban, an orally bioavailable prodrug, was developed as a potent antagonist of the platelet glycoprotein IIb/IIIa receptor, a key player in thrombosis. Its efficacy hinges on a two-step metabolic activation process, culminating in the formation of the active compound, Ro 44-3888. This technical guide provides an in-depth exploration of the pivotal role of the mitochondrial amidoxime reductase (mARC) system in the second and rate-limiting step of this compound's bioactivation. We will delve into the enzymatic components, metabolic pathways, quantitative pharmacokinetic data, and detailed experimental methodologies relevant to understanding and evaluating this critical metabolic conversion.
Introduction: The Prodrug Strategy of this compound
This compound (Ro 48-3656) was designed as a double prodrug to overcome the poor oral bioavailability of its active form, Ro 44-3888, a potent fibrinogen receptor antagonist.[1][2] The active molecule contains a highly basic amidine group, which is protonated at physiological pH, limiting its absorption from the gastrointestinal tract. The prodrug strategy involves masking this amidine as a less basic amidoxime and the carboxylic acid as an ethyl ester, thereby increasing its lipophilicity and facilitating absorption.[3][4]
The metabolic activation of this compound is a sequential, two-step process:
-
Ester Hydrolysis: Following oral administration and absorption, the ethyl ester group of this compound is rapidly cleaved by ubiquitous esterases to form the inactive single prodrug metabolite.[3][5]
-
Amidoxime Reduction: The amidoxime moiety of the single prodrug is then reduced to the active amidine, Ro 44-3888. This critical conversion is catalyzed by the mitochondrial amidoxime reductase (mARC) enzyme system.[1][5]
This guide will focus on the second, crucial step involving the mARC system, which is the rate-determining step in the formation of the active therapeutic agent.
The Mitochondrial Amidoxime Reductase (mARC) System
The mARC system is a three-component electron transport chain located on the outer mitochondrial membrane, responsible for the reduction of a variety of N-oxygenated compounds, including amidoximes.[4] The key components of this system are:
-
mARC1 and mARC2 (Mitochondrial Amidoxime Reductase Component 1 and 2): These are molybdenum-containing enzymes that serve as the terminal reductases, directly interacting with the N-hydroxylated substrate.[4]
-
Cytochrome b5 (CYB5B): A heme-containing protein that acts as an electron shuttle, transferring electrons from NADH-cytochrome b5 reductase to the mARC proteins.[4]
-
NADH-Cytochrome b5 Reductase (CYB5R3): A flavin-dependent enzyme that initiates the electron flow by transferring electrons from NADH to cytochrome b5.[4]
The concerted action of these three proteins is essential for the efficient reduction of amidoxime prodrugs like the intermediate of this compound.
Signaling Pathway of the mARC System in this compound Metabolism
Caption: Electron flow from NADH to the this compound single prodrug via the mARC system.
Quantitative Data on this compound Metabolism
The pharmacokinetics of this compound and its metabolites have been characterized in several clinical trials. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | This compound (Prodrug) | Single Prodrug Metabolite | Ro 44-3888 (Active Drug) | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour (very transient) | 1.7 ± 1.0 hours | 5.0 ± 1.7 hours | [5] |
| Peak Plasma Concentration (Cmax) | < 5 ng/mL | Variable, dose-dependent | Variable, dose-dependent | [5] |
| Elimination Half-life (t½) | Very short | 2.3 ± 0.8 hours | 11.0 ± 2.8 hours | [5] |
| Apparent Plasma Clearance (CL/F) | Not reported (rapidly cleared) | 40 ± 15 L/h | 13.9 ± 3.9 L/h | [5] |
Table 2: Steady-State Pharmacokinetics of Ro 44-3888 with Twice-Daily Dosing
| Parameter | Value | Reference(s) |
| AUC on Day 28 vs. Day 1 | 168% ± 36% of Day 1 | [5] |
| Trough Concentration as % of Peak | 54% ± 10% | [5] |
Experimental Protocols
Detailed experimental protocols are essential for studying the metabolism of this compound and the activity of the amidoxime reductase system.
In Vitro Metabolism of this compound using a Reconstituted mARC System
This protocol describes a representative in vitro assay to measure the conversion of the this compound single prodrug to the active metabolite Ro 44-3888 using recombinant enzymes.
Materials:
-
This compound single prodrug (amidoxime form)
-
Recombinant human mARC1 or mARC2
-
Recombinant human cytochrome b5 (CYB5B)
-
Recombinant human NADH-cytochrome b5 reductase (CYB5R3)
-
NADH
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture: In a microcentrifuge tube, combine the reaction buffer, mARC enzyme, cytochrome b5, and NADH-cytochrome b5 reductase.
-
Pre-incubate: Incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.
-
Initiate the reaction: Add the this compound single prodrug to the reaction mixture to a final concentration of (e.g.) 10 µM.
-
Incubate: Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analyze: Transfer the supernatant to an HPLC vial and analyze for the presence of Ro 44-3888 using a validated HPLC or LC-MS/MS method.
Analytical Method: HPLC-MS/MS for Quantification of this compound and Metabolites
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a column-switching setup.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Trapping Column: C18 pre-column
-
Analytical Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A linear gradient from low to high organic phase to separate the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for this compound, the single prodrug, Ro 44-3888, and an internal standard.
-
Collision Energy and other MS parameters: Optimized for each analyte to achieve maximum sensitivity and specificity.
Sample Preparation:
-
Plasma samples are subjected to protein precipitation with an organic solvent (e.g., acetonitrile or perchloric acid).
-
The supernatant is then injected into the LC-MS/MS system.
Mandatory Visualizations
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for an in vitro this compound metabolism assay.
Logical Relationship of this compound Bioactivation
Caption: Bioactivation pathway of this compound from prodrug to active form.
Conclusion
The metabolic activation of this compound is a classic example of a successful prodrug strategy, enabling the oral delivery of a potent antiplatelet agent. The mitochondrial amidoxime reductase system plays an indispensable role in the final and critical step of this bioactivation. A thorough understanding of the mARC system's components, mechanism, and kinetics is paramount for the development and evaluation of similar N-hydroxylated prodrugs. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to investigate the metabolism of this compound and other compounds that are substrates for this important drug-metabolizing enzyme system. Further research into the inter-individual variability of mARC enzyme expression and activity may help to explain differences in drug response and optimize therapeutic outcomes.
References
- 1. angelfire.com [angelfire.com]
- 2. Pharmacokinetics and pharmacodynamics of this compound, an orally administered GP IIb/IIIa antagonist, following coadministration of aspirin and heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of Ro 44–3888 after single ascending oral doses of this compound, an oral platelet aggregation inhibitor, in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes & Protocols: Using Sibrafiban as a Tool Compound for In Vitro Platelet Function Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sibrafiban is a potent, orally available, non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] It is the active metabolite of the double prodrug Ro 48-3657.[3] In the context of in vitro platelet function assays, this compound serves as an invaluable tool compound. Its primary utility lies in its ability to selectively and potently inhibit the final common pathway of platelet aggregation.[4][5] By blocking the binding of fibrinogen to the activated GPIIb/IIIa receptor, this compound can induce maximal inhibition of platelet aggregation, regardless of the agonist used for stimulation.[1][4]
This characteristic makes this compound an ideal positive control or reference standard in various assays. Researchers can use it to:
-
Define the 100% inhibition level for platelet aggregation.
-
Establish a baseline for comparing the efficacy of novel antiplatelet agents.
-
Validate assay performance and ensure the responsiveness of the platelet preparation.
-
Dissect signaling pathways by isolating GPIIb/IIIa-dependent functions.
These application notes provide an overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in key platelet function assays.
Mechanism of Action
Platelet aggregation is a critical event in hemostasis and thrombosis. It is initiated by various agonists (e.g., ADP, collagen, thrombin) that bind to specific receptors on the platelet surface. This binding triggers a cascade of intracellular signals, leading to a conformational change in the GPIIb/IIIa receptor. The activated GPIIb/IIIa receptor gains a high affinity for fibrinogen. A single fibrinogen molecule can then bridge two adjacent platelets, leading to the formation of a platelet aggregate.[1][6]
This compound, as a selective antagonist, binds to the GPIIb/IIIa receptor and prevents the binding of fibrinogen, thereby inhibiting platelet aggregation.[5][7] This action is highly specific to the final step of aggregation, making it a clean tool for studying this process.
References
- 1. Effects Of Glycoprotein IIb/IIIa Antagonists: Anti Platelet Aggregation And Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term oral platelet glycoprotein IIb/IIIa receptor antagonism with this compound after acute coronary syndromes: study design of the this compound versus aspirin to yield maximum protection from ischemic heart events post-acute coronary syndromes (SYMPHONY) trial. Symphony Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Pharmacokinetics and pharmacodynamics of this compound alone or in combination with ticlopidine and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicalcardiology.org [clinicalcardiology.org]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for dissolving and stabilizing Sibrafiban for laboratory use
Application Notes and Protocols for Sibrafiban
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a double prodrug that acts as a selective antagonist of the platelet glycoprotein IIb/IIIa receptor.[1] Its active metabolite is Ro-44-3888.[2] Developed for the secondary prevention of arterial thrombosis, its clinical development was terminated when Phase III trials did not demonstrate superiority over aspirin.[3] Despite its discontinuation in clinical development, this compound can still be a valuable tool for in vitro research in thrombosis and hemostasis. This document provides a detailed protocol for the dissolution and stabilization of this compound for laboratory use, particularly for applications such as in vitro platelet aggregation assays.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | [Z]-(S)-[[1-[2-[[4-(amino-hydroxyiminomethyl)-benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxyl]-acetic ethyl ester | [3] |
| Molecular Formula | C₂₀H₂₈N₄O₆ | [3] |
| Molar Mass | 420.466 g/mol | [3] |
| Solubility | Not explicitly available. Likely soluble in organic solvents like DMSO and ethanol. Sparingly soluble in aqueous solutions. | Inferred from common practice for similar compounds[4][5] |
| pKa | Not available | |
| logP | Not available |
Mechanism of Action: Inhibition of Platelet Aggregation
This compound is a prodrug that is enzymatically converted in two steps to its active form, Ro-44-3888.[1] The active metabolite, Ro-44-3888, is a selective and reversible inhibitor of the glycoprotein IIb/IIIa receptor on the surface of platelets.[2] This receptor plays a crucial role in the final common pathway of platelet aggregation by binding to fibrinogen, which bridges adjacent platelets. By blocking this interaction, this compound effectively inhibits platelet aggregation induced by various agonists.
References
Application Notes and Protocols: Sibrafiban Dose-Response Studies in Isolated Platelet Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-dependent effects of Sibrafiban, an oral glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist, on isolated platelet preparations. Detailed protocols for key in vitro experiments are included to facilitate the study of this compound and similar compounds.
Introduction
This compound is a double prodrug that is converted in vivo to its active metabolite, Ro 44-3888.[1][2] Ro 44-3888 is a potent and selective antagonist of the platelet GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[3][4] By blocking the binding of fibrinogen to this receptor, this compound effectively inhibits platelet aggregation induced by various agonists.[4] Understanding the in vitro dose-response relationship of this compound in isolated platelet preparations is crucial for preclinical drug development and for elucidating its mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the in vitro inhibitory effects of Ro 44-3888, the active metabolite of this compound, on platelet aggregation.
| Agonist | Preparation | IC50 (nM) | Reference |
| ADP | Human Platelet-Rich Plasma | 38 | [5] |
| ADP | Human Platelet-Rich Plasma | 58 | [6] |
| Various Agonists | Basal Human Platelets | 0.6 - 530 | [7] |
Table 1: In Vitro Inhibitory Concentration (IC50) of Ro 44-3888 on Platelet Aggregation.
Note: IC50 values can vary depending on the specific experimental conditions, such as agonist concentration and platelet preparation method.
Signaling Pathway
The following diagram illustrates the platelet aggregation signaling pathway and the mechanism of action of this compound.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism Action of Platelets and Crucial Blood Coagulation Pathways in Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. angelfire.com [angelfire.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Measuring the Antiplatelet Effect of Sibrafiban in Whole Blood
Introduction
Sibrafiban is an orally active, selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] It is a double prodrug that is converted in the body to its active form, Ro 44–3888.[1] The GPIIb/IIIa receptor is crucial for platelet aggregation, serving as the binding site for fibrinogen and von Willebrand factor, which form bridges between adjacent platelets.[3][4] By blocking this receptor, this compound inhibits the final common pathway of platelet aggregation, regardless of the initial stimulus.[1][5] Although the clinical development of this compound was terminated, its mechanism of action provides a valuable model for studying GPIIb/IIIa inhibition.[2] Accurate measurement of its antiplatelet effect in whole blood is essential for pharmacodynamic studies and for assessing the efficacy and safety of this class of drugs.
This document provides detailed application notes and protocols for quantifying the antiplatelet activity of this compound using various whole blood assays.
Mechanism of Action: GPIIb/IIIa Receptor Inhibition
Platelet activation can be initiated by various agonists like ADP, thrombin, or collagen. This activation leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen.[3][5] Fibrinogen molecules then cross-link adjacent platelets, leading to the formation of a platelet aggregate.[4] this compound, by blocking the GPIIb/IIIa receptor, prevents fibrinogen binding and thus inhibits aggregation.[1][4]
Recommended Whole Blood Assays
Several methods are suitable for assessing the pharmacodynamic effects of GPIIb/IIIa inhibitors like this compound directly in whole blood. This approach is advantageous as it preserves the physiological environment of the platelets, including interactions with other blood cells.
| Assay Method | Principle | Endpoint | Advantages | Limitations |
| Impedance Aggregometry | Platelet aggregation on electrodes increases electrical impedance.[3][6] | Change in impedance over time (Aggregation Units, AU*min or Ohms). | Uses whole blood, automated, multiple channels for different agonists.[6] | Can be oversensitive to GPIIb/IIIa blockade.[7] |
| VerifyNow® Assay | Turbidimetric measurement of platelet-induced agglutination of fibrinogen-coated beads.[8][9] | Platelet Reactivity Units (PRU).[10] | Rapid, point-of-care, simple to use, no sample preparation required.[8][11] | Specific cartridges are needed; originally designed for GPIIb/IIIa inhibitors but now more common for P2Y12/Aspirin.[11] |
| Flow Cytometry | Quantifies platelet activation markers on the cell surface using fluorescently labeled antibodies.[12] | Percentage of positive cells or mean fluorescence intensity (MFI) for markers like PAC-1 (activated GPIIb/IIIa) or CD62P (P-selectin).[3][13] | Highly specific, provides detailed information on receptor occupancy and activation state, requires small sample volume.[12][14] | Requires specialized equipment and technical expertise, sample processing can cause artifactual activation.[15] |
| Thromboelastography (TEG®) | Measures the viscoelastic properties of a forming clot in whole blood.[16] | Maximum Amplitude (MA) reflects platelet function.[17] | Provides a global assessment of hemostasis, PlateletMapping™ assay can isolate GPIIb/IIIa pathway.[17][18] | Less specific for platelet function alone unless using specific assays like PlateletMapping™.[18] |
Data Presentation: Pharmacodynamics of this compound
Clinical trial data for this compound demonstrated a clear dose-response relationship between the drug concentration and the inhibition of platelet aggregation. The following table summarizes key pharmacodynamic findings from the TIMI 12 trial.
| This compound Dose Regimen | Agonist | Mean Inhibition (Day 1) | Mean Inhibition (Day 28, Steady State) | Key Observation |
| 5 mg BID | 20 µmol/L ADP | ~45% (peak) | ~40% (trough, 24h) | Sustained inhibition with twice-daily dosing.[1] |
| 10 mg BID | 20 µmol/L ADP | ~75% (peak) | ~70% (trough, 24h) | Higher doses lead to greater sustained inhibition.[1] |
| 5 mg QD | 20 µmol/L ADP | ~50% (peak) | Return to baseline by 24h | Once-daily dosing did not provide sustained inhibition.[1] |
| 10 mg QD | 20 µmol/L ADP | ~80% (peak) | Return to baseline by 24h | Highlights the importance of dosing frequency.[1] |
| Various (5 mg QD to 10 mg BID) | 20 µmol/L ADP | Not specified | 47% to 97% (peak) | Demonstrates a wide range of achievable platelet inhibition.[1][19] |
BID: twice daily; QD: once daily; ADP: Adenosine Diphosphate.
Experimental Protocols
Protocol 1: Whole Blood Impedance Aggregometry
Principle: This method measures platelet aggregation in whole blood by detecting changes in electrical impedance between two electrodes. As platelets aggregate onto the electrodes in response to an agonist, the impedance increases. This change is recorded over time.
Reagents and Materials:
-
Whole blood collected in tubes containing an appropriate anticoagulant (e.g., Hirudin or 3.2% Citrate).
-
Agonist: Adenosine Diphosphate (ADP), 20 µM final concentration.
-
Isotonic saline solution.
-
Impedance aggregometer (e.g., Multiplate® Analyzer).
-
Aggregometer test cells and electrodes.
-
Pipettes.
Procedure:
-
Sample Preparation: Collect whole blood and let it rest at room temperature for at least 30 minutes before analysis. Do not refrigerate.
-
Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.
-
Assay: a. Pipette 300 µL of isotonic saline into a test cell. b. Add 300 µL of the whole blood sample to the test cell. c. Incubate the cell at 37°C for 3 minutes within the instrument. d. Add the agonist (e.g., 20 µL of ADP solution to achieve a final concentration of 20 µM). e. Start the measurement. The instrument will record the change in impedance for a set duration (typically 6-10 minutes).
-
Data Analysis: The primary result is the area under the aggregation curve (AUC), expressed in aggregation units (AU*min). The degree of inhibition is calculated by comparing the AUC of a this compound-treated sample to a baseline or vehicle-control sample:
-
% Inhibition = [1 - (AUC_this compound / AUC_Control)] x 100
-
Protocol 2: Flow Cytometry for Platelet Activation
Principle: This protocol quantifies the ability of this compound to block the conformational change of the GPIIb/IIIa receptor upon platelet activation. The PAC-1 antibody specifically binds to the activated conformation of the GPIIb/IIIa receptor. Inhibition of PAC-1 binding indicates effective receptor blockade.
Reagents and Materials:
-
Whole blood collected in 3.2% Citrate tubes.
-
Agonist: ADP, 20 µM final concentration.
-
Fluorescently labeled antibodies:
-
PAC-1-FITC (binds to activated GPIIb/IIIa).
-
CD41a-PE (pan-platelet marker).
-
-
Phosphate-buffered saline (PBS).
-
1% Paraformaldehyde (PFA) for fixation.
-
Flow cytometer.
Procedure:
-
Sample Preparation: Within 15 minutes of blood collection, dilute whole blood 1:10 with PBS.
-
Activation and Staining: a. To 50 µL of diluted blood, add the agonist (e.g., ADP) and incubate for 5 minutes at room temperature. For an unstimulated control, add PBS instead of agonist. b. Add the PAC-1-FITC and CD41a-PE antibodies at predetermined optimal concentrations. c. Incubate for 20 minutes at room temperature in the dark.
-
Fixation: Add 1 mL of cold 1% PFA to stop the reaction and fix the cells.
-
Acquisition: a. Analyze the samples on a flow cytometer within 24 hours.[15] b. Set up a gate on the platelet population based on their forward scatter (FSC), side scatter (SSC), and positive staining for CD41a.[14] c. Acquire at least 10,000 CD41a-positive events.[14]
-
Data Analysis: Determine the percentage of platelets positive for PAC-1 binding within the CD41a-positive gate. The inhibition of GPIIb/IIIa activation is calculated relative to the activated control sample.
-
% Inhibition = [1 - (%PAC-1_Positive_this compound / %PAC-1_Positive_Control)] x 100
-
Protocol 3: VerifyNow® GPIIb/IIIa Assay
Principle: The VerifyNow system is a point-of-care turbidimetric assay. The specific cartridge for GPIIb/IIIa assessment contains fibrinogen-coated beads and a platelet agonist (thrombin receptor activating peptide, TRAP). When whole blood is added, activated platelets bind to the fibrinogen-coated beads, causing agglutination, which is measured as an increase in light transmittance.[8] this compound will inhibit this process, resulting in lower agglutination.
Reagents and Materials:
-
Whole blood collected in a 3.2% Citrate Greiner tube.
-
VerifyNow® Instrument.
-
VerifyNow® GPIIb/IIIa test cartridge.
Procedure:
-
Instrument Setup: Power on the instrument and wait for the system to complete its self-check.
-
Sample Collection: Collect whole blood into the specified Greiner partial-fill tube. Mix gently by inversion. The sample must be run between 10 minutes and 4 hours after collection.
-
Assay Execution: a. Enter patient/sample information into the instrument. b. Insert the test cartridge into the instrument port. The instrument will automatically warm the cartridge to 37°C. c. When prompted, insert the blood collection tube into the tube holder. d. The instrument automatically draws the blood sample into the cartridge and mixes it with the reagents.
-
Data Acquisition: The instrument monitors the change in optical signal as the beads and platelets agglutinate. The test is completed in approximately 3 minutes.
-
Data Analysis: The result is reported as Platelet Aggregation Units (PAU). A lower PAU value indicates a higher level of GPIIb/IIIa inhibition. A baseline (pre-drug) measurement is required to calculate the percent inhibition.
-
% Inhibition = [1 - (PAU_Post-Sibrafiban / PAU_Pre-Sibrafiban)] x 100
-
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicalcardiology.org [clinicalcardiology.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Monitoring the effectiveness of antiplatelet therapy: opportunities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A whole blood assay of inhibition of platelet aggregation by glycoprotein IIb/IIIa antagonists: comparison with other aggregation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 10. VerifyNow Platelet Inhibition [testguide.labmed.uw.edu]
- 11. researchgate.net [researchgate.net]
- 12. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. angelfire.com [angelfire.com]
- 15. Platelet Activation [bdbiosciences.com]
- 16. Thromboelastography for the monitoring of the antithrombotic effect of low-molecular-weight heparin after major orthopedic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring platelet glycoprotein IIb/IIIa-fibrin interaction with tissue factor-activated thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Randomized trial of an oral platelet glycoprotein IIb/IIIa antagonist, this compound, in patients after an acute coronary syndrome: results of the TIMI 12 trial. Thrombolysis in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols: Cell-based Assays for Screening Novel Antiplatelet Agents using Sibrafiban as a Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel antiplatelet agents is crucial for the prevention and treatment of thromboembolic diseases. A key step in this process is the robust preclinical screening of candidate compounds for their efficacy in inhibiting platelet function. This document provides detailed protocols for a panel of cell-based assays designed to assess the antiplatelet activity of novel compounds. Sibrafiban, a potent and selective inhibitor of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, is used as a positive control to validate assay performance and provide a benchmark for the potency of test agents.[1][2][3]
This compound is a double prodrug that is converted to its active form, which then competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, the final common pathway of platelet aggregation.[1][3][4][5] Its well-characterized mechanism of action makes it an ideal control for assays measuring platelet aggregation and related functions.
This application note details the following key assays:
-
Platelet Aggregation Assay: The gold standard for assessing overall platelet function.
-
Flow Cytometry for Platelet Activation Markers: To quantify the expression of specific markers of platelet activation.
-
Serotonin Release Assay: A sensitive method to measure dense granule secretion.
-
Platelet Adhesion Assay: To evaluate the initial step of platelet interaction with the subendothelium.
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
Objective: To isolate platelets from whole blood for use in subsequent assays.
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
Phosphate-buffered saline (PBS).
-
Acid-citrate-dextrose (ACD) solution.
-
Prostacyclin (PGI2).
-
Apyrase.
-
Centrifuge.
Protocol for Platelet-Rich Plasma (PRP) Preparation:
-
Collect fresh human whole blood into tubes containing 3.2% sodium citrate. To avoid activation from venipuncture, discard the first few milliliters of blood.[6]
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to separate the PRP.[7][8]
-
Carefully collect the upper, straw-colored PRP layer using a wide-bore pipette to avoid activating the platelets.[7]
-
Keep the PRP at room temperature and use within 4 hours.[6]
Protocol for Washed Platelet Preparation:
-
To the collected PRP, add ACD solution (1:9 v/v) and PGI2 (1 µM final concentration) to prevent platelet activation.
-
Centrifuge at 800 x g for 15 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in a wash buffer (e.g., Tyrode's buffer) containing PGI2 and apyrase.
-
Repeat the centrifugation and washing step twice.
-
Finally, resuspend the washed platelets in a suitable buffer for the specific assay to a concentration of 2-3 x 10^8 platelets/mL.
Platelet Aggregation Assay
Objective: To measure the ability of a test compound to inhibit agonist-induced platelet aggregation, using this compound as a control.
Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a platelet suspension as platelets aggregate.[7][8]
Materials:
-
Platelet-rich plasma (PRP).
-
Platelet-poor plasma (PPP) - prepared by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen, Thrombin Receptor Activating Peptide (TRAP).
-
Test compounds and this compound (active form, Ro 44-3888).
-
Saline (vehicle control).
-
Light Transmission Aggregometer.
Protocol:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Set the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.
-
Pipette PRP into the aggregometer cuvettes with a stir bar.
-
Add the vehicle, this compound (e.g., 1-100 nM), or test compound at various concentrations to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C.
-
Add a platelet agonist (e.g., ADP 5-20 µM, Collagen 1-5 µg/mL, or TRAP 5-20 µM) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
The percentage of aggregation is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is determined.
Flow Cytometry for Platelet Activation Markers
Objective: To quantify the effect of test compounds on the expression of platelet activation markers such as P-selectin (CD62P) and the activated form of GPIIb/IIIa (PAC-1 binding).[9][10][11]
Materials:
-
Whole blood or PRP.
-
Platelet agonists (ADP, TRAP).
-
Fluorescently labeled antibodies: Anti-CD61 (platelet identification), Anti-CD62P (P-selectin), PAC-1 (activated GPIIb/IIIa).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Protocol:
-
Incubate whole blood or PRP with the test compound, this compound, or vehicle control for the desired time at 37°C.
-
Add a platelet agonist to induce activation. An unstimulated sample should be included as a negative control.
-
After a short incubation (5-10 minutes), add the fluorescently labeled antibodies and incubate in the dark at room temperature for 20 minutes.
-
Fix the samples with a fixative solution.
-
Analyze the samples using a flow cytometer. Gate on the platelet population based on forward and side scatter or a platelet-specific marker like CD61.
-
Quantify the percentage of platelets positive for P-selectin and PAC-1 binding and the mean fluorescence intensity.
Serotonin Release Assay
Objective: To measure the inhibitory effect of test compounds on the release of serotonin from dense granules upon platelet activation.
Principle: This assay measures the amount of radiolabeled serotonin released from pre-loaded platelets upon stimulation.[12][13][14][15][16]
Materials:
-
Washed platelets.
-
[¹⁴C]-Serotonin.
-
Platelet agonist (e.g., Thrombin).
-
Imipramine (to prevent serotonin reuptake).
-
Formaldehyde (to stop the reaction).
-
Scintillation fluid and counter.
Protocol:
-
Incubate washed platelets with [¹⁴C]-Serotonin for 30-60 minutes at 37°C to allow for uptake.
-
Wash the platelets to remove unincorporated [¹⁴C]-Serotonin.
-
Resuspend the labeled platelets in a suitable buffer containing imipramine.
-
Pre-incubate the platelets with the test compound, this compound, or vehicle.
-
Induce serotonin release by adding a strong agonist like thrombin.
-
Stop the reaction by adding ice-cold formaldehyde.
-
Centrifuge the samples to pellet the platelets.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the percentage of serotonin release relative to a positive control (agonist only) and a negative control (unstimulated).
Platelet Adhesion Assay
Objective: To assess the ability of test compounds to inhibit platelet adhesion to an immobilized substrate.
Principle: This assay measures the adhesion of platelets to a surface coated with an extracellular matrix protein, such as fibrinogen or collagen.[17][18][19][20][21]
Materials:
-
Microplate (96-well or 384-well) coated with fibrinogen or collagen.
-
Washed platelets labeled with a fluorescent dye (e.g., Calcein-AM).
-
Bovine Serum Albumin (BSA) for blocking.
-
Fluorescence plate reader.
Protocol:
-
Coat the wells of a microplate with fibrinogen (e.g., 100 µg/mL) or collagen (e.g., 50 µg/mL) overnight at 4°C.
-
Wash the wells and block non-specific binding sites with BSA.
-
Label washed platelets with a fluorescent dye according to the manufacturer's instructions.
-
Pre-incubate the labeled platelets with the test compound, this compound, or vehicle.
-
Add the platelet suspension to the coated wells and incubate for 30-60 minutes at 37°C.
-
Gently wash the wells to remove non-adherent platelets.
-
Measure the fluorescence of the adherent platelets using a fluorescence plate reader.
-
The percentage of inhibition of adhesion is calculated relative to the vehicle control.
Data Presentation
Quantitative data from the screening assays should be summarized in clear and structured tables for easy comparison of the antiplatelet activity of novel compounds against the control, this compound.
Table 1: Inhibition of Platelet Aggregation
| Compound | Agonist | IC50 (nM) | Maximum Inhibition (%) |
| This compound | ADP (10 µM) | 15.2 ± 2.1 | 98 ± 2 |
| Collagen (2 µg/mL) | 25.8 ± 3.5 | 95 ± 3 | |
| TRAP (10 µM) | 18.5 ± 2.9 | 97 ± 1 | |
| Test Cmpd 1 | ADP (10 µM) | ||
| Collagen (2 µg/mL) | |||
| TRAP (10 µM) | |||
| Test Cmpd 2 | ADP (10 µM) | ||
| Collagen (2 µg/mL) | |||
| TRAP (10 µM) |
Table 2: Inhibition of Platelet Activation Marker Expression (Flow Cytometry)
| Compound (Conc.) | Agonist | P-selectin (% Positive) | PAC-1 Binding (% Positive) |
| Vehicle | - | 5 ± 1 | 4 ± 1 |
| ADP (10 µM) | 85 ± 5 | 90 ± 4 | |
| This compound (100 nM) | ADP (10 µM) | 82 ± 6 | 15 ± 3 |
| Test Cmpd 1 (100 nM) | ADP (10 µM) | ||
| Test Cmpd 2 (100 nM) | ADP (10 µM) |
Table 3: Inhibition of Serotonin Release
| Compound | IC50 (nM) | Maximum Inhibition (%) |
| This compound | >1000 | <10 |
| Test Cmpd 1 | ||
| Test Cmpd 2 |
Table 4: Inhibition of Platelet Adhesion to Fibrinogen
| Compound | IC50 (nM) | Maximum Inhibition (%) |
| This compound | 8.5 ± 1.2 | 92 ± 4 |
| Test Cmpd 1 | ||
| Test Cmpd 2 |
Visualizations
Caption: Platelet activation signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for screening novel antiplatelet agents.
Caption: Logical relationship of assays for comprehensive antiplatelet agent evaluation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. clinicalcardiology.org [clinicalcardiology.org]
- 4. Pharmacokinetics and pharmacodynamics of this compound, an orally administered GP IIb/IIIa antagonist, following coadministration of aspirin and heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of this compound, an orally administered IIb/IIIa antagonist, in patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
- 9. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The platelet serotonin-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serotonin Releasing Assay (Sendout) | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 14. researchgate.net [researchgate.net]
- 15. labcorp.com [labcorp.com]
- 16. Serotonin release assay - Insights [news.mayocliniclabs.com]
- 17. Platelet adhesion assay--a new quantitative whole blood test to measure platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. [Platelet Adhesion Assay (PADA), a new quantitative test for assessment of platelet function and therapeutic drug monitoring of GPIIb/IIIa and ADP receptor antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
Application Notes and Protocols for High-Throughput Screening to Identify Sibrafiban-like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibrafiban is a potent and selective inhibitor of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. This receptor plays a critical role in the final common pathway of platelet aggregation, mediating the binding of fibrinogen and von Willebrand factor to facilitate platelet cross-linking and thrombus formation.[1][2] The development of orally available GPIIb/IIIa antagonists like this compound has been a significant area of research for long-term antiplatelet therapy in patients with acute coronary syndromes.[1][3] Identifying novel compounds with similar activity requires robust and efficient high-throughput screening (HTS) methodologies.
These application notes provide detailed protocols for three primary HTS assays designed to identify and characterize compounds that inhibit platelet function, with a focus on mechanisms relevant to this compound. The described assays—platelet aggregation, platelet adhesion, and intracellular calcium mobilization—are scalable to 96- and 384-well formats, making them suitable for screening large compound libraries.
Signaling Pathway of GPIIb/IIIa-Mediated Platelet Aggregation
Platelet activation is initiated by various agonists such as adenosine diphosphate (ADP), thrombin, and collagen, which bind to their respective receptors on the platelet surface. This "inside-out" signaling cascade leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for ligands like fibrinogen.[2][4] Ligand binding then triggers "outside-in" signaling, which promotes further platelet activation, spreading, and aggregation, ultimately leading to thrombus formation.[4][5]
Caption: GPIIb/IIIa signaling pathway in platelet aggregation.
High-Throughput Screening (HTS) Assays
A panel of three complementary HTS assays is recommended for identifying and characterizing compounds with this compound-like activity. These assays are designed for microplate formats and can be automated for large-scale screening.[6][7]
Data Presentation: Comparison of HTS Methods
| Assay Type | Principle | Endpoint | Throughput | Reported Z'-factor | Key Advantages | Limitations |
| Platelet Aggregation | Light transmission aggregometry in a microplate format. Platelet aggregation causes an increase in light transmission.[6][8] | Change in absorbance or light transmission. | High (96/384-well) | 0.5 - 0.8 | Directly measures the endpoint of interest (aggregation); considered a "gold standard" functional assay.[7] | Can be influenced by compound color or precipitation; requires platelet-rich plasma (PRP). |
| Platelet Adhesion | Washed platelets are added to microplates coated with an extracellular matrix protein (e.g., fibrinogen). Adherent platelets are quantified using a fluorescent dye. | Fluorescence intensity. | Very High (384-well) | > 0.5[9] | Requires fewer platelets, making it suitable for primary screening; highly sensitive.[7] | Indirect measure of aggregation; may identify inhibitors of adhesion without affecting aggregation. |
| Calcium Mobilization | Measurement of intracellular calcium flux using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) upon agonist stimulation.[6] | Change in fluorescence intensity over time. | High (96/384-well) | Not widely reported for platelet HTS, but generally > 0.5 for GPCR assays. | Provides mechanistic insight into upstream signaling events; can identify inhibitors of early activation steps. | Does not directly measure platelet aggregation; transient signal may require kinetic reads. |
Experimental Workflow: Primary HTS and Hit Confirmation
The following workflow outlines a typical screening cascade for identifying novel GPIIb/IIIa inhibitors.
Caption: Experimental workflow for HTS and hit confirmation.
Experimental Protocols
High-Throughput Platelet Adhesion Assay
This assay serves as an excellent primary screen due to its high throughput and sensitivity.[7]
Materials:
-
384-well, black, clear-bottom microplates
-
Human fibrinogen
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Washed human platelets (see preparation protocol below)
-
BCECF-AM fluorescent dye
-
Plate reader with fluorescence capabilities
Protocol:
-
Plate Coating: Coat the wells of a 384-well plate with 20 µL of fibrinogen solution (e.g., 1 mg/mL in PBS) and incubate for 1 hour at 37°C. As a negative control, add PBS to a separate set of wells.
-
Blocking: Wash the wells twice with PBS. Block non-specific binding by adding 50 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Compound Addition: Wash the wells twice with PBS. Add test compounds and controls (e.g., this compound as a positive control, DMSO as a vehicle control) at desired concentrations.
-
Platelet Addition: Add 10 µL of washed platelet suspension (8 x 10^4 platelets/µL) to each well and incubate for 1 hour at 37°C.[9]
-
Washing: Gently wash the wells three times with PBS to remove non-adherent platelets.
-
Staining: Add 20 µL of BCECF-AM solution (e.g., 4 µg/mL) to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Read the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
High-Throughput Platelet Aggregation Assay
This assay is a functional confirmation of hits identified in the primary screen.[6]
Materials:
-
96-well, clear, flat-bottom microplates
-
Platelet-rich plasma (PRP) (see preparation protocol below)
-
Platelet agonist (e.g., ADP, thrombin)
-
Plate reader with shaking capabilities
Protocol:
-
PRP Preparation: Prepare PRP from fresh human blood anticoagulated with sodium citrate.
-
Compound Incubation: Add test compounds and controls to the wells of a 96-well plate.
-
Platelet Addition: Add PRP to each well to a final volume of 100 µL.
-
Baseline Reading: Measure the initial absorbance (e.g., at 600 nm) of the platelet suspension.
-
Agonist Addition: Add the platelet agonist (e.g., ADP to a final concentration of 10 µM).
-
Aggregation: Place the plate on an orbital shaker at 37°C and shake for 5-10 minutes to induce aggregation.
-
Final Reading: Measure the final absorbance.
-
Data Analysis: Calculate the percent aggregation and percent inhibition by the test compounds.
High-Throughput Calcium Mobilization Assay
This assay provides mechanistic insights into the early stages of platelet activation.[6]
Materials:
-
96- or 384-well, black, clear-bottom microplates
-
Washed human platelets
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Platelet agonist
-
Fluorescent plate reader with kinetic reading and injection capabilities
Protocol:
-
Platelet Loading: Incubate washed platelets with Fluo-4 AM and Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the platelets to remove extracellular dye.
-
Plating: Resuspend the loaded platelets in a suitable buffer and add them to the microplate wells containing the test compounds.
-
Measurement: Place the plate in the reader and measure baseline fluorescence.
-
Agonist Injection: Inject the platelet agonist into the wells and immediately begin kinetic fluorescence reading for 2-5 minutes.
-
Data Analysis: Determine the peak fluorescence intensity or the area under the curve for each well. Calculate the percent inhibition of the calcium response by the test compounds.
Supporting Protocol: Platelet Preparation
For Washed Platelets:
-
Collect human blood into tubes containing an anticoagulant (e.g., ACD or sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.
-
Add a prostaglandin (e.g., PGI2) to the PRP to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g for 10 minutes) to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and repeat the centrifugation step.
-
Finally, resuspend the washed platelets in the appropriate assay buffer to the desired concentration.
For Platelet-Rich Plasma (PRP):
-
Collect human blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 150-200 x g for 15-20 minutes) at room temperature.
-
Carefully collect the upper layer, which is the PRP.
Hit Validation and Lead Optimization Workflow
Once primary hits are identified, a systematic workflow is necessary to validate these compounds and advance them to lead candidates.
Caption: Hit-to-lead workflow for drug discovery.
Conclusion
The high-throughput screening methods and protocols detailed in these application notes provide a robust framework for the identification and characterization of novel compounds with activity similar to this compound. By employing a tiered screening approach, from a high-throughput primary adhesion assay to more complex functional and mechanistic secondary assays, researchers can efficiently progress from a large compound library to validated lead candidates for further development in the pursuit of new antiplatelet therapies. The use of quantitative metrics such as the Z'-factor is crucial for ensuring the quality and reliability of the HTS data.
References
- 1. unigreet.com [unigreet.com]
- 2. Integrin αIIbβ3: From Discovery to Efficacious Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The integrin alpha IIb/beta 3 in human platelet signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Screening and High-Throughput Platelet Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Sibrafiban and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibrafiban is an orally administered double prodrug that acts as a selective antagonist of the platelet glycoprotein IIb/IIIa receptor, thereby inhibiting platelet aggregation.[1][2] Following administration, this compound is converted through two enzymatic steps into its active metabolite, Ro 44-3888, via an intermediate single prodrug.[1][3] This document provides detailed analytical methods and protocols for the simultaneous quantification of this compound and its primary metabolites in plasma, crucial for pharmacokinetic and pharmacodynamic studies. The methodologies outlined are based on validated, sensitive, and selective high-performance liquid chromatography (HPLC) with mass spectrometric detection.
Analyte Information
| Compound | Type | Chemical Name / Identifier |
| This compound | Double Prodrug | [Z]-(S)-[[1-[2-[[4-(amino-hydroxyiminomethyl)-benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxyl]-acetic ethyl ester |
| Metabolite 1 | Single Prodrug | Amidoxime acid resulting from ester hydrolysis of this compound |
| Metabolite 2 | Active Metabolite | Ro 44-3888 |
Signaling Pathway and Metabolic Conversion
The metabolic activation of this compound involves a two-step enzymatic conversion. Initially, an esterase hydrolyzes the ethyl ester group of this compound to form the intermediate single prodrug. Subsequently, an amidoxime reductase converts this intermediate into the active metabolite, Ro 44-3888, which is a potent antagonist of the glycoprotein IIb/IIIa receptor.
Caption: Metabolic activation pathway of this compound.
Experimental Protocols
A sensitive and selective HPLC-column switching method coupled with single quadrupole mass spectrometric detection has been validated for the simultaneous determination of this compound, its single prodrug, and the active metabolite in rat, dog, and human plasma.[1]
I. Plasma Sample Preparation
This protocol outlines the initial step of isolating the analytes from the plasma matrix.
Caption: Workflow for plasma sample preparation.
Detailed Steps:
-
To a 250 µL aliquot of plasma, add the tri-deuterated internal standards for this compound and its metabolites.
-
Induce protein precipitation by adding 0.5 M perchloric acid.
-
Vortex the mixture thoroughly to ensure complete precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the resulting supernatant for injection into the HPLC system.
II. HPLC-Column Switching and Chromatographic Separation
This method utilizes a column-switching technique for online sample enrichment and cleanup.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Column-switching enabled HPLC system |
| Trapping Column | Standard-bore, LC-ABZ (4.0 mm i.d.) |
| Analytical Column | Narrow-bore, Inertsil ODS-2 (2.1 mm i.d.) |
| Mobile Phase A | Ammonium formate (5 mM, pH 3.6) |
| Mobile Phase B | Formic acid/methanol gradient |
| Flow Rate | 200 µL/min |
Protocol:
-
Inject the de-proteinated sample onto the trapping column.
-
Wash the trapping column with Mobile Phase A to remove polar plasma components.
-
Backflush the enriched compounds from the trapping column onto the analytical column.
-
Separate the analytes on the analytical column using a gradient elution with Mobile Phase B.
III. Mass Spectrometric Detection
Instrumentation and Conditions:
| Parameter | Specification |
| Mass Spectrometer | Single quadrupole mass spectrometer |
| Ionization Source | Turbo Ion Spray |
| Detection Mode | Selected Ion Monitoring (SIM) |
Protocol:
-
The entire effluent from the analytical column (200 µL/min) is directed into the turbo ion spray interface without splitting.
-
Monitor the specific ions corresponding to this compound, its metabolites, and their deuterated internal standards using SIM mode for quantification.
Quantitative Data Summary
The described analytical method has been validated and demonstrates high sensitivity, precision, and accuracy.
| Parameter | This compound | Single Prodrug | Active Metabolite |
| Limit of Quantification (LOQ) | 1 ng/mL | 1 ng/mL | 1 ng/mL |
| Mean Precision (%RSD) | < 6% | < 6% | < 6% |
| Mean Inaccuracy (%) | < 5% | < 5% | < 5% |
| Plasma Volume | 250 µL | 250 µL | 250 µL |
| Species | Rat, Dog, Human | Rat, Dog, Human | Rat, Dog, Human |
Data sourced from J Pharm Biomed Anal. 1999 Oct;21(1):151-63.[1]
Application and Practicability
This analytical method has been successfully applied to the analysis of a large number of samples from both preclinical toxicokinetic studies and extensive clinical trials, demonstrating its robustness and reliability for high-throughput quantification of this compound and its metabolites in plasma.[1] The method's sensitivity is sufficient to measure the low concentrations of the parent prodrug, with mean peak concentrations of this compound being less than 5 ng/mL in human plasma following oral administration.[3]
References
Application Notes and Protocols: Assessing Sibrafiban's Effect on Platelet Activation Markers Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sibrafiban is an orally active prodrug that is converted to its active form, Ro 44-3888, a potent and selective antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor.[1][2] This receptor plays a crucial role in the final common pathway of platelet aggregation.[1][3] Upon platelet activation by various agonists, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen, which in turn cross-links adjacent platelets to form a thrombus.[4][5] By blocking this receptor, this compound effectively inhibits platelet aggregation.[1][2]
Flow cytometry is a powerful technique for assessing platelet activation at the single-cell level.[6][7] This application note provides a detailed protocol for using flow cytometry to evaluate the inhibitory effect of this compound on platelet activation by measuring two key surface markers: P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor recognized by the PAC-1 antibody. P-selectin is a marker of α-granule release, a key event in platelet activation, while PAC-1 binding directly indicates the conformational change in GPIIb/IIIa that is necessary for fibrinogen binding.[8][9][10]
Principle of the Assay
This in vitro assay utilizes whole blood treated with this compound at various concentrations. Platelets are then stimulated with an agonist, such as adenosine diphosphate (ADP), to induce activation.[9] The expression of platelet activation markers is subsequently quantified using fluorescently labeled monoclonal antibodies and flow cytometry. The degree of inhibition of P-selectin expression and PAC-1 binding in the presence of this compound reflects its antiplatelet activity.
Signaling Pathway
Caption: Platelet activation signaling pathway and the inhibitory action of this compound.
Experimental Protocol
Materials and Reagents
-
Human whole blood from healthy donors collected in 3.2% sodium citrate tubes.
-
This compound
-
Adenosine diphosphate (ADP)
-
Phosphate-buffered saline (PBS)
-
1% Paraformaldehyde (PFA)
-
Fluorochrome-conjugated monoclonal antibodies:
-
PAC-1-FITC (binds to activated GPIIb/IIIa)
-
Anti-CD62P-PE (P-selectin)
-
Anti-CD61-PerCP (platelet identification marker)
-
-
Isotype control antibodies
-
12 x 75 mm polystyrene tubes
-
Calibrated pipettes
-
Flow cytometer
Experimental Workflow
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacokinetics and pharmacodynamics of this compound alone or in combination with ticlopidine and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicalcardiology.org [clinicalcardiology.org]
- 4. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiplatelet drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of Sibrafiban in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Sibrafiban in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound (Ro 48-3657) is an orally active, nonpeptide, double prodrug of Ro 44-3888, a selective antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1] As a prodrug, it is designed to be converted into its active form in the body. Many orally administered drugs, particularly those with complex molecular structures, exhibit poor aqueous solubility. This can lead to challenges in in vitro experiments, formulation development, and can affect oral bioavailability. For experimental purposes, achieving a stable and homogenous solution is critical for accurate and reproducible results.
Q2: What are the general strategies to improve the solubility of poorly water-soluble drugs like this compound?
Several techniques can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications. Common approaches include:
-
Co-solvency: Using a mixture of water-miscible solvents to increase the drug's solubility.
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby enhancing its solubility.
-
Solid Dispersions: Dispersing the drug in a solid matrix at a molecular level can improve its dissolution rate and apparent solubility.
-
Particle Size Reduction: Decreasing the particle size of the drug powder increases the surface area, which can lead to a faster dissolution rate.
Q3: Are there any known successful solvent systems for dissolving this compound?
Yes, specific solvent systems have been reported to successfully dissolve this compound for research purposes. These often involve a combination of co-solvents and surfactants. For detailed protocols, please refer to the Experimental Protocols section below.
Q4: Can heating or sonication be used to aid in dissolving this compound?
Yes, in cases of precipitation or slow dissolution, gentle heating and/or sonication can be effective methods to help dissolve this compound. However, it is crucial to monitor the temperature to avoid thermal degradation of the compound. Prolonged exposure to high temperatures should be avoided.
Troubleshooting Guide
This guide provides a step-by-step approach to address common solubility issues encountered with this compound.
Issue 1: this compound powder is not dissolving in the chosen aqueous buffer.
Possible Causes:
-
Low intrinsic aqueous solubility of this compound.
-
Inappropriate pH of the buffer.
-
Precipitation of the compound.
Troubleshooting Steps:
-
Verify the Purity of the Compound: Ensure the this compound powder is of high purity and has been stored correctly to prevent degradation.
-
Attempt Co-solvency: If not already in use, introduce a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.
-
Optimize pH: If the aqueous buffer's pH is not optimal, a pH adjustment may be necessary. For weakly basic or acidic compounds, altering the pH can significantly improve solubility.
-
Gentle Heating and Sonication: As mentioned, carefully heating the solution or using an ultrasonic bath can facilitate dissolution.
-
Particle Size Reduction: If you are working with a solid form, consider techniques to reduce the particle size, which will increase the surface area for dissolution.
Issue 2: The this compound solution is cloudy or shows precipitation over time.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the current solvent system.
-
The solution has become supersaturated and is now precipitating.
-
Degradation of the compound in the aqueous environment.
-
Temperature fluctuations affecting solubility.
Troubleshooting Steps:
-
Review the Concentration: You may be attempting to dissolve this compound at a concentration that is too high for the chosen solvent system. Try preparing a more dilute solution.
-
Increase the Proportion of Co-solvent: If using a co-solvent system, a slight increase in the percentage of the organic solvent may help maintain solubility.
-
Add a Surfactant: Incorporating a biocompatible surfactant like Tween-80 can help to stabilize the solution and prevent precipitation.
-
Control Temperature: Store the solution at a constant and appropriate temperature. Avoid repeated freeze-thaw cycles, which can promote precipitation. Aliquoting the stock solution is recommended.
-
Prepare Fresh Solutions: Due to the potential for degradation in aqueous solutions over time, it is advisable to prepare fresh solutions for your experiments whenever possible.
Data Presentation
Table 1: Reported Solvent Formulations for this compound
| Protocol | Solvent Composition | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.95 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.95 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.95 mM) |
Data sourced from MedChemExpress product information.
Experimental Protocols
Protocol 1: Co-solvent/Surfactant System
-
Start with the required amount of this compound powder in a sterile container.
-
Add 10% of the final volume as DMSO and mix thoroughly to dissolve the this compound.
-
Add 40% of the final volume as PEG300 and mix until the solution is homogenous.
-
Add 5% of the final volume as Tween-80 and continue to mix.
-
Finally, add 45% of the final volume as saline and mix until a clear solution is obtained.
Protocol 2: Cyclodextrin-based System
-
Prepare a 20% solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
-
Prepare a stock solution of this compound in DMSO.
-
Add 10% of the final volume of the this compound in DMSO stock solution to 90% of the final volume of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear.
Mandatory Visualizations
Caption: Experimental workflow for dissolving this compound.
References
Technical Support Center: Long-Term Storage and Stability of Sibrafiban
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds during long-term storage is critical for the validity and reproducibility of experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues with Sibrafiban, a selective glycoprotein IIb/IIIa receptor antagonist.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues that may arise during the handling and storage of this compound.
Issue 1: Loss of Potency or Inconsistent Results in Platelet Aggregation Assays
Question: We have observed a significant decrease in the inhibitory effect of our this compound stock solution on ADP-induced platelet aggregation compared to when the stock was freshly prepared. What could be the cause?
Answer: A loss of potency in this compound is most likely due to chemical degradation. This compound is a double prodrug containing ester, amide, and oxime functional groups, which are susceptible to hydrolysis and oxidation.[1][2] In aqueous solutions, the ester and amide bonds can hydrolyze, breaking down the molecule into its less active or inactive metabolites. Oxidation can also occur, further contributing to degradation. It is crucial to adhere to recommended storage conditions to minimize these degradation pathways. For stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to prevent repeated freeze-thaw cycles.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of this compound
Question: Our stability-indicating HPLC-UV analysis of a stored this compound sample shows several new, unidentified peaks that were not present in the initial analysis. How can we identify these and prevent their formation?
Answer: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. Given this compound's structure, these are likely the result of hydrolysis of the ethyl ester and/or the amide bond, as well as potential oxidation products.
To identify these degradants, LC-MS/MS analysis is recommended. This technique can provide molecular weight and fragmentation data to help elucidate the structures of the degradation products.
To prevent their formation, consider the following:
-
Storage Conditions: Ensure the compound is stored as a dry powder in a tightly sealed container at the recommended temperature, protected from light and moisture.
-
Solvent Choice: If preparing solutions, use anhydrous, high-purity solvents. For aqueous solutions, use buffers at a pH of maximal stability, which would need to be determined experimentally but is generally in the acidic range for ester-containing compounds.[1]
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.[2]
Issue 3: Incompatibility with Excipients in a Pre-formulation Study
Question: We are conducting pre-formulation studies for an oral tablet and have observed discoloration and degradation when this compound is mixed with certain common excipients. Which excipients are likely to be problematic?
Answer: Drug-excipient incompatibility is a common issue in formulation development.[3] Given this compound's functional groups, potential incompatibilities could arise with:
-
Excipients with High Water Content: Moisture can accelerate the hydrolysis of the ester and amide bonds in this compound.[4] Excipients like starch and some grades of microcrystalline cellulose can have variable moisture content.
-
Alkaline Excipients: Basic excipients can catalyze the hydrolysis of the ester linkage. Examples include magnesium stearate and calcium carbonate.
-
Excipients with Reactive Impurities: Some excipients may contain reactive impurities, such as peroxides in povidone, which can lead to oxidative degradation of this compound.[5]
It is recommended to perform systematic drug-excipient compatibility studies using techniques like DSC (Differential Scanning Calorimetry) and HPLC to identify compatible excipients for your formulation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For solid this compound, it should be stored in a well-closed container, protected from light, at -20°C. For stock solutions, it is recommended to store aliquots at -80°C for up to 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the most probable degradation pathways for this compound are:
-
Hydrolysis: Cleavage of the ethyl ester bond to form the corresponding carboxylic acid, and cleavage of the amide bond. Hydrolysis is often catalyzed by acidic or basic conditions.[1][6]
-
Oxidation: The piperidine ring and other parts of the molecule may be susceptible to oxidation.[2]
Q3: How can I set up a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the drug from its degradation products. To develop such a method, you will need to perform forced degradation studies.[7] A good starting point would be an adaptation of the published HPLC-MS method for the determination of this compound in plasma.[8] The key is to demonstrate specificity in the presence of degradants generated under various stress conditions.
Q4: What are the typical conditions for a forced degradation study of this compound?
A4: Forced degradation studies should be conducted to induce 5-20% degradation of the active pharmaceutical ingredient (API).[9][10] Typical stress conditions would include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105°C) for a specified duration.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Analytical Detection
| Degradation Pathway | Susceptible Functional Group | Potential Degradation Products | Recommended Analytical Technique |
| Hydrolysis (Acid/Base Catalyzed) | Ethyl Ester, Amide | Carboxylic acid metabolite, Amine metabolite | HPLC-UV, LC-MS/MS |
| Oxidation | Piperidine Ring, Other sites | Oxidized derivatives (e.g., N-oxides) | LC-MS/MS |
| Photodegradation | Aromatic Ring, Oxime | Photolytic products | HPLC-UV, LC-MS/MS |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
3% Hydrogen Peroxide
-
HPLC-grade Methanol and Water
-
pH meter
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. At selected time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis. Repeat the experiment at 60°C for accelerated degradation.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At selected time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 105°C for 48 hours. At selected time points, withdraw a sample, dissolve in methanol, and dilute with mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound (e.g., in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A control sample should be protected from light.
-
Analysis: Analyze all samples by a suitable HPLC method, monitoring for the appearance of new peaks and the decrease in the area of the this compound peak.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient elution is recommended. A starting point could be:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
A gradient from 10% B to 90% B over 20 minutes can be a good starting point for method development.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or as determined by UV scan of this compound)
Procedure:
-
Prepare the mobile phase and degas.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation study to assess the separation of degradation products from the parent drug.
-
Optimize the gradient, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 1.5) between this compound and all degradation peaks.
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Long-term oral platelet glycoprotein IIb/IIIa receptor antagonism with this compound after acute coronary syndromes: study design of the this compound versus aspirin to yield maximum protection from ischemic heart events post-acute coronary syndromes (SYMPHONY) trial. Symphony Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the oral platelet aggregation inhibitor this compound in rat, dog, and human plasma utilising HPLC-column switching combined with turbo ion spray single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Platelet Aggregatlon Assays with Sibrafiban
Welcome to the technical support center for Sibrafiban. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable experimental outcomes when using this compound in platelet aggregation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit platelet aggregation?
This compound is a small molecule antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets.[1] By blocking this receptor, this compound prevents the binding of fibrinogen, the final common pathway for platelet aggregation, regardless of the initial agonist that activates the platelet.[2] This leads to the inhibition of platelet clumping and thrombus formation.
Q2: Which agonists are suitable for inducing platelet aggregation in the presence of this compound?
A variety of agonists can be used to induce platelet aggregation, including Adenosine Diphosphate (ADP), collagen, arachidonic acid, and thrombin.[3] When evaluating a GPIIb/IIIa inhibitor like this compound, it is often informative to use multiple agonists to confirm that the inhibitory effect is independent of the activation pathway.
Q3: What is the expected pattern of inhibition with this compound in a Light Transmission Aggregometry (LTA) assay?
This compound should inhibit the maximal aggregation induced by agonists like ADP, collagen, and arachidonic acid. A dose-dependent decrease in the percentage of light transmission will be observed as the concentration of this compound increases. The primary wave of aggregation may be present, but the secondary wave, which is dependent on GPIIb/IIIa activation, should be significantly reduced or absent.[4]
Q4: Can I use whole blood for aggregation assays with this compound?
While Light Transmission Aggregometry (LTA) using platelet-rich plasma (PRP) is considered the gold standard, whole blood aggregometry is also an option.[5][6] Whole blood aggregometry measures changes in electrical impedance as platelets aggregate on electrodes. It offers the advantage of a more physiological environment and avoids the need for centrifugation to prepare PRP. However, it may have different sensitivities and potential for interference.[6]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your platelet aggregation experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| No or unexpectedly low inhibition of platelet aggregation with this compound. | 1. Inactive this compound: Improper storage or handling may have degraded the compound. 2. Suboptimal this compound Concentration: The concentration used may be too low to elicit an inhibitory effect. 3. High Platelet Count: An unusually high platelet count in the PRP can overcome the inhibitory effect of the drug.[4] | 1. Reagent Verification: Ensure this compound is stored correctly and prepare fresh solutions for each experiment. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound. 3. Standardize Platelet Count: Adjust the platelet count of the PRP to a standard concentration (e.g., 250 x 10⁹/L) using platelet-poor plasma (PPP).[6] |
| High variability in aggregation results between replicates. | 1. Pre-analytical Variables: Inconsistent timing between blood collection and the start of the experiment can affect platelet function.[6] Variations in sample handling and temperature can also contribute.[4] 2. Pipetting Errors: Inaccurate pipetting of PRP, agonist, or this compound. 3. Inadequate Mixing: Failure to gently mix the PRP before taking aliquots for each replicate. | 1. Standardize Procedures: Process all samples within the same timeframe after collection (ideally within 2-4 hours).[6] Maintain a consistent temperature (room temperature is often recommended) for sample storage and processing.[4] 2. Improve Technique: Calibrate pipettes regularly.[6] 3. Ensure Homogeneity: Gently invert the PRP tube several times before taking an aliquot for each replicate. |
| Spontaneous platelet aggregation observed in the control (no agonist). | 1. Platelet Activation During Sample Preparation: Difficult venipuncture or improper handling of blood samples can activate platelets.[3] 2. Contamination: Contamination of reagents or disposables with platelet agonists. | 1. Review Blood Collection and PRP Preparation: Use a clean venipuncture technique and handle blood samples gently to minimize platelet activation.[3] Allow the PRP to rest for at least 30 minutes at room temperature before starting the assay.[7] 2. Use Fresh Reagents and Disposables: Prepare fresh agonist solutions for each experiment and use new, clean cuvettes and stir bars. |
| The baseline on the aggregometer is noisy or drifting. | 1. Instrument Issues: Dirty optics in the aggregometer or a malfunctioning light source or detector.[6] 2. Sample Characteristics: Lipemic (cloudy from high lipid content) or hemolyzed (reddish tint from red blood cell lysis) plasma can interfere with light transmission.[6] | 1. Instrument Maintenance: Clean the cuvette wells and optical pathways according to the manufacturer's instructions. If the problem persists, contact the instrument service provider.[6] 2. Sample Quality Control: Visually inspect the PRP. If it is lipemic or hemolyzed, a new sample may be required.[6][8] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks.[7] Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[7] Discard the first 2-3 mL of blood to avoid tissue factor contamination.[7]
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.[7]
-
PRP Isolation: Carefully aspirate the upper, platelet-rich plasma layer using a sterile pipette and transfer it to a new polypropylene tube.[7]
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.[6]
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 250 x 10⁹/L) using the prepared PPP.[6]
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.[7]
Protocol 2: Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[6]
-
Baseline Calibration:
-
Sample Preparation:
-
Pipette the required volume of standardized PRP into a cuvette with a magnetic stir bar.
-
Add the desired concentration of this compound or vehicle control and incubate for the specified time.
-
-
Aggregation Assay:
Visualizations
Caption: Mechanism of action of this compound in inhibiting platelet aggregation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. plateletservices.com [plateletservices.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fritsmafactor.com [fritsmafactor.com]
Addressing variability in Sibrafiban's effect on platelets from different donors
Welcome to the technical support center for researchers utilizing Sibrafiban in platelet function studies. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the observed variability in this compound's effect on platelets from different donors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit platelet function?
A1: this compound is an orally active, double prodrug that is converted in the body into its active form, Ro 44–3888.[1] This active compound is a selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1] The GPIIb/IIIa receptor is crucial for platelet aggregation, as it binds fibrinogen to form bridges between platelets.[2][3] By blocking this receptor, this compound inhibits the final common pathway of platelet aggregation, regardless of the initial stimulus (e.g., ADP, thrombin, collagen).[4][5]
Q2: We are observing significant donor-to-donor variability in platelet aggregation inhibition with the same concentration of this compound. Is this expected?
A2: Yes, significant interindividual variability in the response to GPIIb/IIIa inhibitors, including this compound, is a well-documented phenomenon.[4][6][7] This variability can stem from a range of factors including genetic differences, baseline platelet reactivity, and variations in receptor density on the platelet surface.[2][8] Clinical trials with both intravenous and oral GPIIb/IIIa inhibitors have shown that a standard dose does not always lead to a uniform level of platelet inhibition across all subjects.[2][9]
Q3: What are the primary factors that can contribute to this donor variability?
A3: The variability in response to this compound can be attributed to several key factors:
-
Genetic Polymorphisms: Variations in the genes encoding the GPIIb/IIIa receptor subunits (ITGA2B and ITGB3) can alter receptor structure and function. The PlA1/PlA2 polymorphism (rs5918) in the ITGB3 gene, for instance, has been studied as a potential modulator of the response to GPIIb/IIIa antagonists.[8][10][11]
-
GPIIb/IIIa Receptor Density: The number of GPIIb/IIIa receptors on the platelet surface can vary significantly among individuals, with estimates ranging from 35,000 to 100,000 copies per platelet.[4][12] Donors with a higher receptor density may require a higher concentration of this compound to achieve the same level of inhibition.
-
Baseline Platelet Reactivity: The inherent aggregability of a donor's platelets before treatment can differ.[2] Platelets that are more reactive may show a reduced response to a given concentration of an inhibitor.
-
Drug Metabolism: As this compound is a prodrug, individual differences in the enzymatic conversion to its active form could lead to varying concentrations of the active metabolite.[1]
-
Concurrent Medications: The presence of other antiplatelet agents like aspirin or anticoagulants such as heparin can influence the overall antiplatelet effect and bleeding time.[13]
Q4: Can experimental conditions influence the observed variability?
A4: Absolutely. In vitro experimental conditions can introduce or exacerbate variability. Key considerations include:
-
Choice of Anticoagulant: The anticoagulant used during blood collection can significantly impact results. For example, higher concentrations of GPIIb/IIIa inhibitors are needed to achieve the same effect in blood anticoagulated with heparin compared to sodium citrate.[7]
-
Sample Storage Time and Temperature: Platelet reactivity decreases with prolonged storage and at higher temperatures.[14] It is recommended to use platelet-rich plasma between 2 and 4 hours after donation and to maintain it at room temperature.[14]
-
Platelet Preparation: The method of preparing platelet-rich plasma (PRP) or washed platelets can affect platelet viability and activation state.[15]
-
Agonist Concentration: The concentration of the agonist (e.g., ADP, collagen) used to induce aggregation can influence the apparent inhibitory effect of this compound.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the effect of this compound on platelet aggregation from different donors.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| High Variability in IC50 Values Across Donors | 1. Inherent Donor Differences: Genetic polymorphisms, receptor density, baseline platelet reactivity.[2][8] 2. Inconsistent Sample Handling: Variations in time from draw to assay, storage temperature.[14] 3. Variable Platelet Counts in PRP: Differences in centrifugation leading to inconsistent platelet concentrations. | 1. Characterize Donors: If feasible, genotype donors for common platelet polymorphisms (e.g., PlA1/A2). Measure baseline platelet aggregation before adding this compound. 2. Standardize Protocol: Strictly adhere to a standardized protocol for blood collection, processing, and storage times/temperatures.[14] 3. Normalize Platelet Count: Adjust the platelet count of the PRP to a standard concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) for all donors before performing the assay.[16] |
| Low or No Inhibition of Aggregation | 1. Sub-therapeutic Concentration: The concentration of this compound's active form may be too low for a particular donor's platelets. 2. Degraded Compound: The active form of this compound may have degraded due to improper storage. 3. High Platelet Reactivity: The donor's platelets may be hyper-reactive. 4. Agonist Concentration Too High: A very high concentration of agonist can overcome the inhibitory effect. | 1. Perform Dose-Response Curve: Test a wider range of this compound concentrations to determine the full inhibitory curve and IC50 value. 2. Verify Compound Integrity: Use a fresh stock of this compound and ensure proper storage conditions. 3. Assess Baseline Reactivity: Test aggregation with multiple agonists at varying concentrations without the inhibitor. 4. Optimize Agonist Concentration: Use a submaximal agonist concentration that produces a consistent but not overwhelming aggregation response.[16] |
| Inconsistent Results for the Same Donor on Different Days | 1. Intra-individual Variation: Platelet function can vary within an individual over time.[17] 2. Dietary/Lifestyle Factors: Recent diet, caffeine intake, or exercise can influence platelet reactivity. 3. Procedural Drift: Minor, unintentional variations in the experimental protocol between runs. | 1. Repeat Testing: Confirm any abnormal results by repeating the test on a different day.[17] 2. Control Donor State: Advise donors to fast and avoid caffeine and strenuous exercise before blood donation. 3. Run Controls: Always include positive (agonist alone) and negative (vehicle control) controls in every experiment to ensure consistency. |
Experimental Protocols & Data
Protocol 1: Assessment of this compound's Effect on Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol outlines the standard method for measuring platelet aggregation in platelet-rich plasma (PRP).
-
Blood Collection and PRP Preparation:
-
Draw whole blood from consenting, healthy donors into vacutainer tubes containing 3.2% sodium citrate.[16]
-
Process blood within 4 hours of collection.[18]
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.[16]
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.[16]
-
Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using autologous PPP.
-
-
Incubation with this compound:
-
Pre-warm PRP samples to 37°C for 10 minutes.
-
Add varying concentrations of the active form of this compound (or vehicle control) to the PRP samples.
-
Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
-
Aggregation Measurement:
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with the PRP/Sibrafiban mixture in the sample well to set the 0% aggregation baseline.
-
Add a platelet agonist (e.g., 20 µM ADP) to the sample and record the change in light transmission for 5-10 minutes.
-
The instrument software will generate an aggregation curve.
-
-
Data Analysis:
-
Calculate the percentage of maximum aggregation for each concentration of this compound.
-
Plot the percentage inhibition against the log of this compound concentration to determine the IC50 value.
-
Summary of Expected Inhibition by GPIIb/IIIa Antagonists
The following table summarizes typical IC50 and percent inhibition values for various GPIIb/IIIa antagonists from in vitro studies. Note that values for this compound are less commonly published in this format than for intravenous agents.
| Antagonist | Agonist | Anticoagulant | Assay | Reported IC50 / % Inhibition | Reference |
| Eptifibatide | 20 µM ADP | Citrate | LTA | IC50: 0.11-0.22 µg/mL | [19] |
| Abciximab | 20 µM ADP | Citrate | LTA | IC50: 1.25-2.3 µg/mL | [19] |
| Tirofiban | 20 µM ADP | Citrate | LTA | >95% inhibition at therapeutic doses | [6] |
| This compound | 20 µM ADP | Citrate | LTA | Mean peak inhibition: 47% to 97% across various oral doses on day 28 | [1][9] |
Visualizations
Platelet Aggregation Signaling Pathway
The following diagram illustrates the central role of the GPIIb/IIIa receptor in the final common pathway of platelet aggregation, which is the target of this compound.
Caption: Final common pathway of platelet aggregation blocked by this compound.
Troubleshooting Logic for Donor Variability
This workflow provides a logical approach to diagnosing the cause of high variability in experimental results between different donors.
Caption: Workflow for troubleshooting donor variability in platelet assays.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. clinicalcardiology.org [clinicalcardiology.org]
- 6. Variability in extent of platelet function inhibition after administration of optimal dose of glycoprotein IIb/IIIa receptor blockers in patients undergoing a high-risk percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet aggregation inhibition with glycoprotein IIb--IIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of ITGA2B and ITGB3 Single-Nucleotide Polymorphisms and Their Influences on the Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized trial of an oral platelet glycoprotein IIb/IIIa antagonist, this compound, in patients after an acute coronary syndrome: results of the TIMI 12 trial. Thrombolysis in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genetic variation in glycoprotein IIb/IIIa (GPIIb/IIIa) as a determinant of the responses to an oral GPIIb/IIIa antagonist in patients with unstable coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The GPIIb/IIIa (integrin αIIbβ3) odyssey: a technology-driven saga of a receptor with twists, turns, and even a bend - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of this compound, an orally administered GP IIb/IIIa antagonist, following coadministration of aspirin and heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of donor characteristics and platelet in vitro time and temperature on platelet aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. plateletservices.com [plateletservices.com]
- 16. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 19. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Sibrafiban in Cellular Studies
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Sibrafiban in cellular studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of this compound, ensuring the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (also known as Ro 48-3657) is a double prodrug that is metabolically converted to its active form, Ro-44-3888.[1][2] The primary and intended target of Ro-44-3888 is the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[3][4] This receptor is the final common pathway for platelet aggregation.[4][5] By blocking the binding of fibrinogen to this receptor, this compound potently inhibits platelet aggregation.[4][6] Although its clinical development was terminated, it remains a tool for in vitro studies of platelet function and thrombosis.[1]
Q2: What are off-target effects and why are they a concern in my cellular studies with this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[7] These unintended interactions can lead to a variety of issues in cellular studies, including misleading experimental outcomes, cellular toxicity, or the incorrect attribution of a biological function to the intended target.[7] For this compound, this could mean observing a cellular phenotype that is independent of GPIIb/IIIa inhibition, thus confounding the interpretation of your results.
Q3: I'm observing a phenotype in my non-platelet cell line that doesn't express GPIIb/IIIa. Could this be an off-target effect of this compound?
A3: Yes, this is a strong indicator of a potential off-target effect. Since the known on-target activity of this compound is specific to the GPIIb/IIIa receptor found on platelets, any biological response in cells lacking this receptor is likely due to interactions with other cellular proteins. It is crucial to investigate this further to understand the true mechanism behind your observations.
Q4: What are the initial steps I should take to confirm that the observed effect of this compound is on-target?
A4: A multi-pronged approach is recommended:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the lowest effective concentration of this compound that produces your phenotype of interest. Off-target effects are often more prominent at higher concentrations.[8]
-
Orthogonal Controls: Use a structurally different GPIIb/IIIa inhibitor (e.g., Eptifibatide, Tirofiban) to see if it recapitulates the same phenotype.[7][9] If it does, it strengthens the evidence for an on-target effect.
-
Genetic Knockdown/Knockout: If your cell line expresses GPIIb/IIIa, use techniques like siRNA or CRISPR to reduce or eliminate the expression of the receptor. If the phenotype disappears upon knockdown/knockout, it confirms an on-target effect.
Q5: How can I identify the potential off-target proteins of this compound in my cellular model?
A5: Several unbiased, proteome-wide techniques can be employed:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target proteins in intact cells by measuring changes in their thermal stability.[1][7] A protein that is stabilized at higher temperatures in the presence of this compound is a potential target.
-
Kinase Profiling: Since kinases are a common class of off-targets for small molecules, performing a broad panel in vitro kinase assay can reveal if this compound inhibits any kinases.[10]
-
Affinity Chromatography/Mass Spectrometry: This involves immobilizing a derivative of this compound or its active metabolite on a resin to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed at expected effective concentrations. | 1. Off-target toxicity: this compound may be interacting with essential cellular proteins. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[8] 3. Compound instability: The compound may be degrading in the culture medium into a toxic byproduct.[11] | 1. Perform a dose-response curve to determine the EC50 for the desired effect and a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50. Aim to work at concentrations well below the CC50. 2. Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5% for DMSO). Run a vehicle-only control.[8] 3. Assess the stability of this compound in your cell culture medium over the time course of your experiment using HPLC-MS.[11] |
| Inconsistent results between experiments. | 1. Variability in compound activity: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 2. Cell passage number: Cellular responses can change at high passage numbers. 3. Incomplete solubilization: The compound may not be fully dissolved in the stock solution or media.[11] | 1. Aliquot stock solutions into single-use volumes and store at -80°C.[8] 2. Use cells within a consistent and defined passage number range for all experiments. 3. Ensure complete dissolution of the compound in the stock solvent before further dilution into aqueous media. |
| Observed phenotype does not match known GPIIb/IIIa signaling outcomes. | 1. Off-target effect: The phenotype is mediated by an unknown target. 2. Cell-type specific signaling: The downstream signaling from GPIIb/IIIa may differ in your specific cell model compared to platelets. | 1. Utilize methods like CETSA or kinase screening to identify potential off-targets (see FAQ 5 and Experimental Protocols). 2. Confirm target engagement with a CETSA. If on-target, map the downstream signaling pathway in your cell line using techniques like Western blotting for key signaling nodes. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound binds to a specific protein target within intact cells by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to 80-90% confluency.
-
Treat the cells with either the vehicle (e.g., DMSO) or a desired concentration of this compound. A typical starting concentration is 10-fold higher than the in vitro IC50.
-
Incubate for a sufficient time to allow for compound uptake (e.g., 1 hour at 37°C).[7]
-
-
Heat Challenge:
-
After incubation, harvest the cells and resuspend them in a buffer like PBS.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.[1]
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by a cooling step to room temperature.[4]
-
-
Cell Lysis and Protein Quantification:
-
Western Blot Analysis:
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity versus temperature for both vehicle- and this compound-treated samples.
-
A shift of the melting curve to the right for the this compound-treated sample indicates thermal stabilization and therefore, target engagement.[1]
-
Protocol 2: In Vitro Kinase Profiling
Objective: To screen this compound against a panel of kinases to identify potential off-target kinase inhibition.
Methodology:
-
Assay Preparation:
-
This is typically performed as a service by specialized companies. You would provide a sample of this compound at a specified concentration and purity.
-
The assay is usually run at a fixed concentration of this compound (e.g., 1 or 10 µM) against a large panel of purified recombinant kinases.
-
-
Kinase Reaction:
-
For each kinase, a reaction is set up containing the kinase, a specific substrate, and ATP (often radiolabeled [³³P]-ATP).[13]
-
The reaction is initiated by adding ATP.
-
-
Measurement of Kinase Activity:
-
The reaction is allowed to proceed for a defined period, after which it is stopped.
-
The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the incorporated radioactivity with a scintillation counter.[13]
-
Alternative methods measure ADP production as an indicator of kinase activity.[14][15]
-
-
Data Analysis:
-
The activity of each kinase in the presence of this compound is compared to a vehicle control (e.g., DMSO).
-
The results are typically expressed as the percentage of remaining kinase activity or the percentage of inhibition.
-
Significant inhibition (e.g., >50%) of any kinase indicates a potential off-target interaction that should be further validated.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Improving Reproducibility of Experiments with Sibrafiban
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Sibrafiban.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its active form?
A1: this compound is an orally available, nonpeptide, double prodrug. In vivo and in vitro, it is converted by esterases and other enzymes into its active metabolite, Ro-44-3888. Ro-44-3888 is a selective and reversible antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. For in vitro experiments, it is crucial to use the active metabolite, Ro-44-3888, as this compound itself has no significant activity.
Q2: What is the mechanism of action of this compound's active metabolite, Ro-44-3888?
A2: Ro-44-3888 competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets. The GPIIb/IIIa receptor is the final common pathway for platelet aggregation. By blocking this receptor, Ro-44-3888 prevents platelet cross-linking and aggregation induced by various agonists such as adenosine diphosphate (ADP), collagen, and thrombin.
Q3: What are the key in vitro assays to assess the activity of Ro-44-3888?
A3: The primary in vitro assay to evaluate the functional activity of Ro-44-3888 is the light transmission aggregometry (LTA) assay. This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. A decrease in aggregation in the presence of Ro-44-3888 indicates its inhibitory effect. Other useful assays include flow cytometry to measure fibrinogen binding to platelets.
Q4: How should I prepare and handle Ro-44-3888 for in vitro experiments?
A4: Ro-44-3888 should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to prepare fresh dilutions for each experiment and to minimize the time between preparation and use. Stock solutions should be stored at -20°C or -80°C and repeated freeze-thaw cycles should be avoided to maintain the compound's integrity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low inhibition of platelet aggregation | Use of inactive prodrug: this compound was used instead of its active metabolite, Ro-44-3888. | Ensure that the active form, Ro-44-3888, is used for all in vitro experiments. |
| Compound degradation: Improper storage or handling of Ro-44-3888. | Prepare fresh solutions of Ro-44-3888 for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. | |
| Suboptimal agonist concentration: The concentration of the platelet agonist (e.g., ADP, collagen) is too high, overcoming the inhibitory effect. | Perform a dose-response curve for the agonist to determine a submaximal concentration that allows for sensitive measurement of inhibition. | |
| High variability between experiments | Inconsistent platelet preparation: Variations in centrifugation speed and time can affect platelet count and viability. | Standardize the protocol for preparing platelet-rich plasma (PRP), including centrifugation speed, time, and temperature. |
| Donor-to-donor variability: Platelets from different donors can exhibit varying responses to agonists and inhibitors. | Whenever possible, use platelets from the same donor for a set of comparative experiments. If using multiple donors, pool the data and analyze for statistical significance. | |
| Pre-analytical variables: Delayed processing of blood samples, improper blood collection technique, or inappropriate anticoagulant. | Process blood samples as soon as possible after collection. Use a consistent and appropriate anticoagulant (e.g., 3.2% sodium citrate). | |
| Spontaneous platelet aggregation | Platelet activation during preparation: Mechanical stress or temperature changes during PRP preparation can activate platelets. | Handle blood and PRP gently. Maintain a consistent temperature (room temperature or 37°C) throughout the experiment. |
| Contamination: Contamination of reagents or labware with platelet agonists. | Use sterile, high-quality reagents and labware. | |
| Inconsistent IC50 values | Variable incubation times: Inconsistent pre-incubation time of platelets with Ro-44-3888 before adding the agonist. | Standardize the pre-incubation time to ensure consistent drug-receptor binding. |
| Differences in assay conditions: Variations in pH, temperature, or calcium concentration of the assay buffer. | Maintain consistent assay conditions for all experiments. |
Quantitative Data
The following table summarizes key quantitative parameters for the in vitro activity of Ro-44-3888. Note that IC50 values can vary depending on the experimental conditions, including the agonist and its concentration, and the source of platelets.
| Parameter | Value | Agonist (Concentration) | Species | Reference |
| IC50 (Platelet Aggregation) | ~50% inhibition at 2 mg oral dose of this compound | ADP | Human | [1][2] |
| IC50 (Platelet Aggregation) | Dose-dependent inhibition | TRAP | Human | [1] |
| Receptor Saturation | 15.9 ng/mL | - | Human | [1][2] |
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes a standard method for assessing the inhibitory effect of Ro-44-3888 on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
1. Materials:
-
Ro-44-3888
-
Dimethyl sulfoxide (DMSO)
-
Human whole blood from healthy, consenting donors (not taking antiplatelet medication)
-
3.2% Sodium Citrate solution
-
Adenosine diphosphate (ADP)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and sterile tips
-
Cuvettes with stir bars
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate PRP.
-
Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.
-
Keep PRP and PPP at room temperature for use within 4 hours.
3. Preparation of Reagents:
-
Prepare a stock solution of Ro-44-3888 in DMSO.
-
Prepare serial dilutions of Ro-44-3888 in PBS to achieve the desired final concentrations.
-
Prepare a stock solution of ADP in PBS. Dilute to the desired working concentration just before use.
4. Platelet Aggregation Assay:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.
-
Add PRP to a cuvette with a stir bar.
-
Add the desired concentration of Ro-44-3888 solution or vehicle (DMSO in PBS) to the PRP and pre-incubate for 5 minutes at 37°C.
-
Initiate platelet aggregation by adding the ADP working solution.
-
Record the change in light transmission for at least 5 minutes.
-
The percentage of aggregation is calculated by the aggregometer software.
5. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Ro-44-3888 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Ro-44-3888 concentration.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Caption: Signaling pathway of platelet activation and inhibition by Ro-44-3888.
Caption: Experimental workflow for in vitro platelet aggregation assay.
References
- 1. Pharmacokinetics and pharmacodynamics of Ro 44-3888 after single ascending oral doses of this compound, an oral platelet aggregation inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of Ro 44–3888 after single ascending oral doses of this compound, an oral platelet aggregation inhibitor, in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Translation of In Vitro Sibrafiban Data to In Vivo Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sibrafiban and other GPIIb/IIIa inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when translating promising in vitro antiplatelet data to complex in vivo systems.
Frequently Asked Questions (FAQs)
Q1: We observe potent inhibition of platelet aggregation with this compound's active metabolite (Ro 44-3888) in our in vitro assays. Why are the in vivo results in animal models and clinical trials so disappointing?
A1: This is a well-documented and critical challenge with oral GPIIb/IIIa inhibitors like this compound. The primary reasons for this discrepancy include:
-
Partial Agonism: At low or fluctuating plasma concentrations, which can occur with oral dosing, this compound may act as a partial agonist. Instead of purely blocking the GPIIb/IIIa receptor, it can induce a conformational change that paradoxically activates platelets, potentially leading to a prothrombotic state. This is a significant safety concern and a major hypothesis for the increased adverse events seen in clinical trials.
-
Pharmacokinetic Variability: this compound is a prodrug that requires metabolic activation. Its oral bioavailability and the resulting plasma concentrations of the active metabolite, Ro 44-3888, can be variable between individuals and preclinical species. Large peak-to-trough fluctuations make it difficult to maintain the high, consistent level of receptor blockade (>80%) that appears necessary for efficacy without inducing partial agonism at trough levels.
-
Dissociation between Surrogate Endpoints and Clinical Outcomes: While in vitro platelet aggregation is a useful measure of a drug's pharmacological activity, it does not always directly predict clinical efficacy in preventing thrombotic events. The complex interplay of hemodynamics, coagulation factors, and other cellular interactions in vivo is not fully recapitulated in simplified in vitro systems.
Q2: What is "partial agonism" and how can we detect it in our experiments?
A2: Partial agonism refers to the ability of a ligand to bind to a receptor and elicit a partial response, in contrast to a full agonist which elicits a maximal response, or a neutral antagonist which elicits no response. In the context of GPIIb/IIIa inhibitors, this can manifest as platelet activation at sub-optimal drug concentrations.
You can investigate partial agonism in your experiments by:
-
Using a range of agonist and inhibitor concentrations in Light Transmission Aggregometry (LTA): At low concentrations of your GPIIb/IIIa inhibitor, you may observe an enhanced aggregation response to a low dose of a platelet agonist (e.g., ADP or epinephrine).
-
Flow Cytometry: Assess for markers of platelet activation, such as P-selectin expression (CD62P) and the binding of activation-specific antibodies like PAC-1, across a wide range of inhibitor concentrations, especially at the lower end. An increase in these markers at low inhibitor concentrations can indicate partial agonism.
Q3: Are there differences in this compound's metabolism and pharmacokinetics between preclinical species and humans?
A3: Yes, significant interspecies differences exist in the pharmacokinetics of this compound and its active metabolite, Ro 44-3888. After oral administration of this compound, the bioavailability of Ro 44-3888 has been reported to be approximately 26% in rats, 25% in dogs, and 33% in rhesus monkeys[1]. The elimination half-life also varies between species. These differences can impact the plasma concentration profiles and the duration of platelet inhibition, making direct extrapolation of dosing regimens from one species to another, including to humans, challenging.
Q4: What are the key considerations when choosing an in vivo thrombosis model to evaluate this compound?
A4: The choice of an in vivo model is critical and should be guided by the specific research question. Common models include:
-
Ferric Chloride (FeCl₃)-Induced Thrombosis Model: This is a widely used and technically straightforward model of arterial thrombosis. It is useful for assessing the acute antithrombotic effects of a compound. However, the injury mechanism is chemical and may not fully represent the pathophysiology of all thrombotic events.
-
Canine Electrolytic Injury Model: This model creates a more physiologically relevant thrombus by inducing endothelial injury with an electrical current. It has been used to evaluate the efficacy of various antiplatelet agents.
-
Arteriovenous Shunt Models: These models allow for the study of thrombus formation under controlled hemodynamic conditions and are useful for evaluating the effects of drugs on platelet-rich thrombi.
It is important to characterize the pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound in the chosen species to ensure that the dosing regimen achieves plasma concentrations relevant to those observed in humans.
Troubleshooting Guides
In Vitro Platelet Aggregation Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in platelet aggregation inhibition with this compound. | Inconsistent platelet count in PRP. | Standardize the platelet count in your platelet-rich plasma (PRP) to a consistent value (e.g., 2.5 x 10⁸ platelets/mL) by diluting with platelet-poor plasma (PPP). |
| Spontaneous platelet activation. | Ensure meticulous blood collection technique, use appropriate anticoagulant (e.g., 3.2% sodium citrate), and process samples promptly at room temperature. Avoid chilling platelets. | |
| Unexpected increase in platelet aggregation at low concentrations of this compound. | Partial agonism of the compound. | Perform a full dose-response curve with a weak agonist (e.g., low-dose ADP). Look for a biphasic response where low inhibitor concentrations enhance aggregation. Confirm with flow cytometry for platelet activation markers. |
| Incomplete inhibition of aggregation even at high this compound concentrations. | Use of a strong agonist that can overcome GPIIb/IIIa blockade. | Use a range of agonist concentrations. Consider using agonists that are highly dependent on the GPIIb/IIIa pathway, such as ADP. |
| Issues with the active metabolite. | This compound is a prodrug. For in vitro studies, ensure you are using the active metabolite, Ro 44-3888. If using this compound, ensure your system has the necessary metabolic activity. |
In Vivo Thrombosis Models
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Lack of antithrombotic effect of this compound despite confirmed in vitro potency. | Sub-optimal plasma concentrations of the active metabolite. | Conduct pharmacokinetic studies in your animal model to determine the Cmax, Cmin, and AUC of Ro 44-3888. Adjust the dosing regimen (dose and frequency) to achieve and maintain target plasma concentrations associated with high-level platelet inhibition. |
| Rapid clearance of the active metabolite in the chosen species. | Consider using a species with a pharmacokinetic profile more similar to humans or adjust the dosing frequency. Continuous infusion may be an option to maintain steady-state concentrations. | |
| Pro-thrombotic effect due to partial agonism at trough concentrations. | Correlate the timing of thrombotic events with the pharmacokinetic profile. If events occur when the drug concentration is low, partial agonism is a likely contributor. | |
| High incidence of bleeding in animal models at doses that show some efficacy. | Narrow therapeutic window. | This is a known challenge with potent antiplatelet agents. Carefully perform dose-escalation studies to define the therapeutic window between antithrombotic efficacy and bleeding risk. |
| High variability in thrombus formation in control animals. | Inconsistent surgical technique or injury induction. | Standardize the surgical procedure, the concentration and application time of FeCl₃, or the current in the electrolytic injury model. Ensure consistent animal age, weight, and strain. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound's Active Metabolite (Ro 44-3888)
| Assay | Species | Agonist | IC₅₀ | Reference |
| Fibrinogen Binding to GPIIb/IIIa | Human | - | 1.9 nM | [1] |
| Platelet Aggregation | Human | ADP | 38 nM | [1] |
| Platelet Aggregation | Human | ADP | 58 nM | [1] |
Table 2: Preclinical Pharmacokinetics of Ro 44-3888 after Oral Administration of this compound
| Species | Bioavailability (%) | Elimination Half-life (t₁/₂) (hours) | Reference |
| Rat | 26 ± 5 | 4.1 ± 1.7 | [1] |
| Dog | 25 ± 6 | 11.4 ± 1.1 | [1] |
| Rhesus Monkey | 33 ± 6 | 5.1 ± 1.4 | [1] |
Table 3: Human Pharmacokinetics and Pharmacodynamics of Ro 44-3888 after Single Oral Doses of this compound
| This compound Dose | Cmax of Ro 44-3888 (ng/mL) | Inhibition of ADP-induced Aggregation | Prolongation of Bleeding Time | Reference |
| Up to 2 mg | - | ~50% | - | [2][3] |
| 5 - 7 mg | - | Almost complete | Significant prolongation (5-7 min, >30 min in one case) | [2][3] |
| 12 mg | - | Almost complete | >30 min in most subjects | [2] |
Detailed Experimental Protocols
In Vitro Platelet Aggregation by Light Transmission Aggregometry (LTA)
Objective: To assess the inhibitory effect of this compound's active metabolite (Ro 44-3888) on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human or animal whole blood in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Agonists: Adenosine diphosphate (ADP), Collagen, Thrombin Receptor Activating Peptide (TRAP).
-
Ro 44-3888 dissolved in an appropriate vehicle.
-
Vehicle control.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸/mL) using PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% transmission and PRP for 0% transmission.
-
-
Assay:
-
Pipette PRP into the aggregometer cuvettes with a stir bar.
-
Add the vehicle or varying concentrations of Ro 44-3888 and incubate for a specified time (e.g., 5 minutes).
-
Add the agonist (e.g., ADP at a final concentration of 5-10 µM) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation.
-
Calculate the percentage of inhibition for each concentration of Ro 44-3888 relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Mouse)
Objective: To evaluate the antithrombotic efficacy of this compound in an in vivo model of arterial thrombosis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
Anesthetic (e.g., ketamine/xylazine).
-
Surgical instruments.
-
Doppler flow probe.
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water).
-
Filter paper discs (1-2 mm diameter).
-
This compound or vehicle administered orally or via injection at predetermined times before surgery.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
-
Thrombosis Induction:
-
Place a Doppler flow probe around the artery to measure baseline blood flow.
-
Saturate a filter paper disc with FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a standardized time (e.g., 3 minutes).
-
Remove the filter paper and monitor blood flow continuously.
-
-
Endpoint Measurement:
-
Record the time to stable occlusion (defined as blood flow <10% of baseline for a sustained period).
-
-
Data Analysis:
-
Compare the time to occlusion between the vehicle-treated and this compound-treated groups.
-
Visualizations
Caption: Signaling pathway of platelet activation and aggregation, and the inhibitory and partial agonist effects of this compound.
Caption: Experimental workflow for translating in vitro this compound data to in vivo models.
Caption: Logical relationship between potent in vitro data and poor in vivo outcomes for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetics and pharmacodynamics of Ro 44-3888 after single ascending oral doses of this compound, an oral platelet aggregation inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of Ro 44–3888 after single ascending oral doses of this compound, an oral platelet aggregation inhibitor, in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental conditions for studying Sibrafiban's effects on aged platelets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of Sibrafiban on aged platelets.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, peptidomimetic, selective antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1] Its primary mechanism of action is to block the final common pathway of platelet aggregation.[2] By binding to the GPIIb/IIIa receptor, this compound prevents the binding of fibrinogen, which is essential for the formation of platelet aggregates.[3] This inhibition of platelet aggregation is a key strategy in preventing thrombotic events.
Q2: What are the known challenges associated with studying aged platelets?
Studying aged platelets presents several challenges that can impact experimental outcomes. Platelet function and count can be influenced by the age and sex of the donor, with hormonal changes also playing a role.[4][5] Research has shown that platelets from older individuals may exhibit altered functionality, including both decreased hemostatic capabilities and a heightened inflammatory response.[6][7] Specifically, aged platelets may show reduced P-selectin expression and increased desialylation, which can affect their aggregation potential.[6] Furthermore, there can be conflicting results across studies due to variations in the definition of "aged," the methodologies employed, and the agonists used for platelet activation.[4]
Q3: How might the effects of this compound differ between young and aged platelets?
While direct comparative studies on this compound's effects on young versus aged platelets are limited, we can hypothesize potential differences based on the known characteristics of aged platelets. Aged platelets can have altered GPIIb/IIIa receptor expression or function, which could influence the binding affinity and efficacy of this compound. Additionally, as aged platelets may already have a reduced aggregation response to certain agonists, the inhibitory effect of this compound might appear more pronounced or, conversely, be masked by this baseline difference. It is also possible that the altered signaling pathways within aged platelets could lead to a differential response to GPIIb/IIIa blockade.
Q4: What are the key safety considerations when working with this compound in a research setting?
In clinical trials, this compound has been associated with a dose-dependent increase in the risk of minor bleeding.[1] Researchers should be aware of its potent anti-platelet effects. When designing experiments, it is crucial to consider that combining this compound with other antiplatelet agents, such as aspirin, can further increase the inhibition of platelet aggregation and potentially the risk of bleeding in in-vivo models.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in platelet aggregation results between aged donors. | 1. Inherent biological variability: Platelet function in older adults is heterogeneous due to genetics, comorbidities, and medications.[4] 2. Pre-analytical variables: Inconsistent blood collection techniques or processing times.[9] | 1. Increase sample size: This will help to account for inter-individual differences. 2. Thorough donor screening: Document age, sex, comorbidities, and current medications for all donors to identify potential confounding factors. 3. Standardize pre-analytical procedures: Use a consistent gauge needle for venipuncture, discard the first few milliliters of blood, and process all samples within the same timeframe.[9] |
| Lower than expected inhibition of platelet aggregation by this compound in aged platelets. | 1. Altered GPIIb/IIIa receptor function: Aged platelets may have changes in receptor conformation or density. 2. Suboptimal agonist concentration: The agonist concentration may not be sufficient to induce a strong enough aggregation response in the less responsive aged platelets.[10] | 1. Confirm GPIIb/IIIa expression: Use flow cytometry with an anti-CD41/CD61 antibody to confirm receptor presence. 2. Optimize agonist concentration: Perform a dose-response curve for your chosen agonist (e.g., ADP, collagen) to determine the optimal concentration for inducing aggregation in your aged platelet samples. |
| Inconsistent results when using ADP as an agonist. | 1. ADP degradation: ADP solutions can be unstable. 2. P2Y12 receptor variability: There can be genetic variations in the P2Y12 receptor, which is the target of ADP-induced activation.[9] | 1. Prepare fresh ADP solutions: Make fresh agonist solutions for each experiment. 2. Consider alternative agonists: Use other agonists like thrombin receptor-activating peptide (TRAP) or collagen to confirm findings. |
| No platelet aggregation observed even in the control (untreated) aged platelet samples. | 1. Poor platelet quality: Platelets may have been activated during collection or processing. 2. Low platelet count: The platelet count in the prepared platelet-rich plasma (PRP) may be too low. | 1. Gentle handling: Ensure gentle mixing of blood collection tubes and careful pipetting to avoid premature platelet activation. 2. Standardize platelet count: Adjust the platelet count in the PRP to a consistent concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP).[9] |
Data Presentation
Table 1: Summary of Expected Functional Differences Between Young and Aged Platelets
| Parameter | Young Platelets | Aged Platelets | Reference |
| Platelet Count | Higher | Generally Lower | [4][5] |
| Mean Platelet Volume (MPV) | Lower | Generally Higher | [11] |
| Agonist-Induced Aggregation | Robust response | Variable; may be decreased or have a lower activation threshold | [4][10] |
| P-selectin (CD62P) Expression | Higher upon activation | Lower upon activation | [6] |
| GPIIb/IIIa Activation (PAC-1 binding) | Higher upon activation | May be altered | [5] |
| Inflammatory Response | Lower | Higher (more prone to form platelet-leukocyte aggregates) | [6][7] |
Table 2: this compound Dose-Response on Platelet Aggregation (Illustrative Data from Clinical Trials)
Note: This table is based on data from clinical studies and serves as a reference for expected in-vitro potency.
| This compound Dose Regimen | Mean Inhibition of ADP-induced Platelet Aggregation | Reference |
| 5 mg daily | ~36% | [1] |
| 10 mg twice daily | ~86% | [1] |
| 15 mg once daily | ~70-80% | [1] |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) for Assessing this compound's Effect on Aged Platelets
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood from donors (screened for age and health status) into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[9] b. Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.[9] c. Carefully transfer the upper PRP layer to a new tube. d. Centrifuge the remaining blood at 2,500 x g for 15 minutes to obtain PPP.[12] e. Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[9] f. Allow PRP to rest for 30 minutes at room temperature before use.[9]
2. LTA Procedure: a. Pre-warm the aggregometer to 37°C. b. Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.[9] c. Add a standardized volume of PRP to a cuvette with a magnetic stir bar. d. Add the desired concentration of this compound or vehicle control and incubate for the specified time. e. Initiate the aggregation by adding a pre-determined optimal concentration of an agonist (e.g., ADP, collagen). f. Record the change in light transmission for at least 10 minutes.[10]
3. Data Analysis: a. The primary endpoint is the maximum percentage of platelet aggregation. b. Calculate the IC₅₀ of this compound (the concentration that inhibits 50% of the maximal aggregation response).
Protocol 2: Flow Cytometry for Platelet Activation Markers in Aged Platelets Treated with this compound
1. Sample Preparation: a. Collect whole blood as described in the LTA protocol. b. Aliquot whole blood into tubes containing different concentrations of this compound or vehicle control and incubate.
2. Platelet Staining: a. To separate tubes, add a cocktail of fluorescently-labeled antibodies. A recommended panel includes:
- Anti-CD41a or Anti-CD61 (to gate platelets)
- Anti-CD62P (P-selectin, an activation marker)[3]
- PAC-1 (binds to the activated form of GPIIb/IIIa)[13] b. Add a platelet agonist (e.g., ADP, TRAP) to each tube to induce activation, with one tube remaining unstimulated as a negative control. c. Incubate in the dark at room temperature for 15-20 minutes. d. Fix the samples with 1% paraformaldehyde.
3. Flow Cytometry Analysis: a. Acquire samples on a flow cytometer. b. Gate on the platelet population based on forward and side scatter, and positive staining for CD41a/CD61. c. Analyze the median fluorescence intensity (MFI) of CD62P and the percentage of PAC-1 positive platelets within the gated population.
4. Data Analysis: a. Compare the MFI of CD62P and the percentage of PAC-1 positive platelets between this compound-treated and control samples.
Mandatory Visualizations
Caption: Workflow for investigating this compound's effects on aged platelets.
Caption: this compound inhibits the final step of platelet aggregation.
References
- 1. Randomized trial of an oral platelet glycoprotein IIb/IIIa antagonist, this compound, in patients after an acute coronary syndrome: results of the TIMI 12 trial. Thrombolysis in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GPIIb/IIIa (integrin αIIbβ3) odyssey: a technology-driven saga of a receptor with twists, turns, and even a bend - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Platelet Function in Aging [frontiersin.org]
- 5. How different are blood platelets from women or men, and young or elderly people? | Haematologica [haematologica.org]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. A modification of the Wu and Hoak method for the determination of platelet aggregates and platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biodatacorp.com [biodatacorp.com]
- 11. researchgate.net [researchgate.net]
- 12. Coagulation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the In Vitro Potency of Sibrafiban and Other GPIIb/IIIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Sibrafiban, a notable Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, with other prominent agents in its class, including Abciximab, Eptifibatide, and Tirofiban. The information presented herein is supported by experimental data from various scientific studies to aid in research and development efforts within the field of thrombosis and hemostasis.
Executive Summary
Glycoprotein IIb/IIIa inhibitors are a critical class of antiplatelet agents that target the final common pathway of platelet aggregation. Their in vitro potency is a key determinant of their potential therapeutic efficacy. This guide synthesizes available data on the half-maximal inhibitory concentration (IC50) of this compound and its counterparts, offering a comparative perspective. It is important to note that the IC50 values presented have been determined using various in vitro assays and conditions, which may influence direct comparability.
Comparative In Vitro Potency of GPIIb/IIIa Inhibitors
The in vitro potency of GPIIb/IIIa inhibitors is typically assessed through platelet aggregation assays or other functional tests that measure the inhibition of platelet-dependent processes. The following table summarizes the available IC50 data for this compound and other selected inhibitors.
| Inhibitor | Active Form | Assay Type | Agonist | IC50 | Reference(s) |
| This compound | YZ211 (free acid) | Thromboelastography (TEG) - Clot Strength | Tissue Factor | >1.0 µM | [1] |
| Abciximab | - | Light Transmission Aggregometry | 20 µM ADP | 1.25-2.3 µg/mL | [1] |
| Eptifibatide | - | Light Transmission Aggregometry | 20 µM ADP | 0.11-0.22 µg/mL | [1] |
| Tirofiban | - | Aggregometry | - | 19.6 nM | [2] |
Note: The IC50 values are sourced from different studies that may have utilized varied experimental protocols, including different anticoagulants and agonist concentrations. Direct comparison should be made with caution.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
The in vitro potency of GPIIb/IIIa inhibitors is primarily determined using platelet aggregation assays. Two common methods are Light Transmission Aggregometry (LTA) and Whole Blood Aggregometry.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function.[3]
Principle: This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy volunteers into tubes containing an anticoagulant, typically 3.2% sodium citrate.[4]
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g for 10-15 minutes) to separate the platelet-rich plasma from red and white blood cells.[4]
-
Platelet-Poor Plasma (PPP) Preparation: A portion of the remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma, which is used as a reference for 100% light transmission.[4]
-
Assay Procedure:
-
Aliquots of PRP are placed in siliconized glass cuvettes with a stir bar and warmed to 37°C in an aggregometer.
-
The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).
-
The GPIIb/IIIa inhibitor at various concentrations (or a vehicle control) is added to the PRP and incubated for a specified time.
-
A platelet agonist, such as Adenosine Diphosphate (ADP), is added to initiate aggregation.
-
The change in light transmission is recorded over time, typically for 5-10 minutes.
-
-
Data Analysis: The maximum platelet aggregation is determined, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Whole Blood Aggregometry
This method offers the advantage of testing platelet function in a more physiological environment without the need for preparing PRP.
Principle: Whole blood aggregometry measures the change in electrical impedance between two electrodes immersed in a whole blood sample. As platelets aggregate on the electrodes in response to an agonist, the impedance increases.
Methodology:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., citrate or hirudin).[5]
-
Assay Procedure:
-
Aliquots of whole blood are placed in the test cuvettes of the whole blood aggregometer.
-
The GPIIb/IIIa inhibitor at various concentrations (or a vehicle control) is added to the blood sample.
-
After a brief incubation period, a platelet agonist is added.
-
The change in electrical impedance is recorded over time.
-
-
Data Analysis: The increase in impedance is proportional to the extent of platelet aggregation. The IC50 is determined by analyzing the dose-response curve of the inhibitor.
Conclusion
This compound demonstrates in vitro activity as a GPIIb/IIIa inhibitor. However, based on the available data, it is classified as a Class II antagonist, suggesting it may have a lower efficacy in altering clot strength compared to Class I inhibitors, despite comparable anti-aggregatory effects in some assays.[1] The provided IC50 values for Abciximab, Eptifibatide, and Tirofiban from platelet aggregation assays indicate their potent inhibitory effects. For a definitive comparison of the in vitro potency of these compounds, a head-to-head study utilizing a standardized experimental protocol is recommended. The methodologies and diagrams presented in this guide offer a framework for conducting and interpreting such comparative studies.
References
- 1. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of GP IIB/IIIA inhibitors and their activity as measured by aggregometry, flow cytometry, single platelet counting, and the rapid platelet function analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. A whole blood assay of inhibition of platelet aggregation by glycoprotein IIb/IIIa antagonists: comparison with other aggregation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of Sibrafiban for the GPIIb/IIIa Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Sibrafiban, an oral prodrug of the potent glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist, Ro 44-3888. By objectively comparing its binding affinity for GPIIb/IIIa with other integrin receptors and detailing the experimental methodologies used for this validation, this document serves as a critical resource for researchers in the fields of thrombosis, hemostasis, and cardiovascular drug development.
Executive Summary
This compound, through its active metabolite Ro 44-3888, demonstrates a high affinity and selectivity for the platelet integrin receptor GPIIb/IIIa (αIIbβ3). This specificity is crucial for its mechanism of action in preventing platelet aggregation, a key process in the pathophysiology of acute coronary syndromes. This guide summarizes the available quantitative data on its binding profile, outlines the experimental protocols for specificity validation, and provides visual representations of the underlying biological pathways and experimental workflows.
Comparative Binding Affinity of Ro 44-3888
| Compound | Target Receptor | Assay Type | IC50 (nM) | Reference |
| Ro 44-3888 | Human GPIIb/IIIa | Fibrinogen Binding Inhibition | 1.9 | [1] |
| Ro 44-3888 | Human GPIIb/IIIa | ADP-induced Platelet Aggregation | ~35-38 | [1][2] |
| Ro 44-3888 | Rhesus Monkey GPIIb/IIIa | ADP-induced Platelet Aggregation (in vitro) | 58 | [3] |
| Lamifiban | Human GPIIb/IIIa | Fibrinogen Binding Inhibition | 9.4 (Kd) | [4] |
| Tirofiban | Human GPIIb/IIIa | Fibrinogen Binding Inhibition | 0.15 (Kd) | [4] |
| SB-214857 | Human GPIIb/IIIa | Fibrinogen Binding Inhibition | 2.5 (Ki) | [4] |
| SB-214857 | Human αvβ3 | - | >2500 (Ki) | [4] |
| SB-214857 | Human α5β1 | - | >2500 (Ki) | [4] |
IC50: Half maximal inhibitory concentration. Kd: Dissociation constant. Ki: Inhibition constant.
Experimental Protocols
The validation of this compound's specificity relies on a combination of in vitro assays that quantify its interaction with the GPIIb/IIIa receptor and assess its functional consequences on platelet activity.
Solid-Phase Integrin Binding Assay
This assay is employed to determine the direct binding affinity of an inhibitor to purified integrin receptors.
Principle: Purified integrin receptors are immobilized on a solid support (e.g., a 96-well plate). The inhibitor of interest is then added in various concentrations, often in competition with a labeled ligand (e.g., biotinylated fibrinogen or a radiolabeled antagonist). The amount of labeled ligand displaced by the inhibitor is measured, allowing for the calculation of the inhibitor's IC50 value.
Detailed Protocol:
-
Plate Coating: Purified human GPIIb/IIIa receptor (or other integrins for selectivity testing) is diluted in a suitable buffer and coated onto the wells of a high-binding microtiter plate overnight at 4°C.[2]
-
Blocking: The wells are washed to remove unbound receptor, and any remaining non-specific binding sites on the plastic are blocked with a solution of bovine serum albumin (BSA) for 1-2 hours at room temperature.[2][5]
-
Competitive Binding: A fixed concentration of a labeled ligand (e.g., biotinylated fibrinogen) is mixed with serial dilutions of the test compound (Ro 44-3888) and added to the washed wells. The plate is incubated for a defined period (e.g., 2-3 hours) at room temperature to allow for competitive binding to the immobilized receptor.[2]
-
Detection:
-
For biotinylated ligands, the wells are washed, and a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added. After another incubation and washing step, a chromogenic substrate is added, and the resulting colorimetric signal is measured using a plate reader. The signal intensity is inversely proportional to the binding of the test inhibitor.[5]
-
For radiolabeled ligands, after the binding incubation and washing, the radioactivity in each well is quantified using a scintillation counter.
-
-
Data Analysis: The data are plotted as the percentage of inhibition of labeled ligand binding versus the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
ADP-Induced Platelet Aggregation Assay
This functional assay assesses the ability of an inhibitor to prevent platelet aggregation, the final common pathway of platelet activation.
Principle: Platelet-rich plasma (PRP) is treated with the inhibitor before the addition of an agonist, such as adenosine diphosphate (ADP), which induces platelet aggregation. The extent of aggregation is measured by light transmission aggregometry (LTA). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by the aggregometer.
Detailed Protocol:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is determined and, if necessary, adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Incubation with Inhibitor: Aliquots of PRP are pre-incubated with various concentrations of Ro 44-3888 or a vehicle control for a specific time at 37°C in an aggregometer cuvette with a stirring bar.
-
Induction of Aggregation: A baseline light transmission is established, and then a standard concentration of ADP (e.g., 5-20 µM) is added to induce platelet aggregation.
-
Measurement of Aggregation: The change in light transmission is recorded over time (typically 5-10 minutes). The maximum aggregation percentage is calculated relative to the light transmission of PPP (representing 100% aggregation) and PRP (representing 0% aggregation).
-
Data Analysis: The IC50 value is determined by plotting the percentage of platelet aggregation inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Validation Process and Mechanism
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for validating this compound's specificity and the signaling pathway of GPIIb/IIIa inhibition.
Caption: Workflow for validating the specificity of this compound's active form, Ro 44-3888.
Caption: Simplified signaling pathway of GPIIb/IIIa-mediated platelet aggregation and its inhibition by Ro 44-3888.
Conclusion
The available preclinical data strongly support the classification of this compound's active metabolite, Ro 44-3888, as a potent and selective inhibitor of the GPIIb/IIIa receptor. Its high affinity for GPIIb/IIIa, as demonstrated in both direct binding and functional platelet aggregation assays, underscores its targeted mechanism of action. While more comprehensive public data on its selectivity against a wider range of integrins would further solidify its specificity profile, the existing evidence confirms its primary activity at the intended platelet receptor. The detailed experimental protocols provided herein offer a foundation for researchers seeking to conduct similar validation studies for novel antiplatelet agents.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 3. Integrin Subtypes and Nanoscale Ligand Presentation Influence Drug Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Sibrafiban versus aspirin: a comparative analysis of their antiplatelet mechanisms
Sibrafiban Versus Aspirin: A Comparative Analysis of Antiplatelet Mechanisms
A definitive guide for researchers and drug development professionals on the distinct antiplatelet actions of the glycoprotein IIb/IIIa inhibitor, this compound, and the classic cyclooxygenase inhibitor, aspirin.
This guide provides a comprehensive comparison of the antiplatelet mechanisms of this compound and aspirin, supported by experimental data from clinical trials. While aspirin is a cornerstone of antiplatelet therapy, this compound was developed as a more potent, oral antiplatelet agent. However, clinical trials revealed a different outcome. This analysis delves into their mechanisms of action, presents quantitative data on their effects, and provides detailed experimental protocols for key assays used in their evaluation.
Mechanisms of Action: A Tale of Two Pathways
Aspirin and this compound interrupt platelet aggregation through fundamentally different mechanisms. Aspirin targets the initial phase of platelet activation, while this compound blocks the final common pathway of platelet aggregation.
Aspirin's Enduring Impact on Thromboxane Synthesis
Aspirin's antiplatelet effect stems from its ability to irreversibly inhibit the cyclooxygenase-1 (COX-1) enzyme in platelets.[1][2] This acetylation of a serine residue at the active site of COX-1 prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of thromboxane A2 (TXA2).[1] TXA2 is a potent platelet agonist and vasoconstrictor. By blocking TXA2 synthesis, aspirin effectively dampens platelet activation and subsequent aggregation.[1][2][3] Since platelets lack a nucleus, they cannot synthesize new COX-1, meaning the inhibitory effect of a single aspirin dose persists for the entire lifespan of the platelet, which is approximately 7 to 10 days.[1][2]
This compound's Blockade of the Final Common Pathway
This compound, an oral non-peptide mimetic, is a direct antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[4] The GPIIb/IIIa receptor is the most abundant receptor on the platelet surface and serves as the final common pathway for platelet aggregation.[4] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form a platelet plug. This compound competitively binds to the GPIIb/IIIa receptor, preventing the binding of fibrinogen and thereby inhibiting platelet aggregation regardless of the initial activating stimulus.[4]
Visualizing the Mechanisms
The following diagrams illustrate the distinct signaling pathways targeted by aspirin and this compound.
Quantitative Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the antiplatelet effects of this compound and aspirin, primarily drawn from clinical trials.
Table 1: Inhibition of Platelet Aggregation
| Parameter | This compound | Aspirin | Study/Source |
| Mechanism | Oral Glycoprotein IIb/IIIa Receptor Antagonist | Irreversible COX-1 Inhibitor | [1][4] |
| Target | Final common pathway of platelet aggregation | Thromboxane A2 synthesis | [1][4] |
| Inhibition of ADP-induced Platelet Aggregation (ex vivo) | Dose-dependent: - Low Dose: ~25% inhibition - High Dose: ~50% inhibition | Minimal effect on ADP-induced aggregation when used alone | [5][6] |
| Inhibition of Arachidonic Acid-induced Aggregation (ex vivo) | Not its primary mechanism, but will inhibit aggregation downstream | Near complete inhibition | [7] |
| Peak Inhibition of ADP-induced Aggregation (TIMI 12 Trial) | 47% to 97% across various doses | Not directly compared in this manner | [3] |
| Sustained Inhibition (TIMI 12 Trial, twice-daily dosing) | 36% to 86% | Not applicable (irreversible) | [3] |
Table 2: Clinical Outcomes and Bleeding Risk (SYMPHONY Trial)
| Outcome (at 90 days) | This compound (Low Dose) | This compound (High Dose) | Aspirin (80mg twice daily) |
| Composite Endpoint (Death, MI, Severe Recurrent Ischemia) | 10.1% | 10.1% | 9.8% |
| Major Bleeding | 5.2% | 5.7% | 3.9% |
| Minor Bleeding | Significantly higher than aspirin | Significantly higher than aspirin | Baseline |
Data from the SYMPHONY trial.[6][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and aspirin.
3.1. Ex Vivo Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This protocol is a standard method for assessing platelet function and the efficacy of antiplatelet agents.
Objective: To measure the extent of platelet aggregation in response to various agonists in platelet-rich plasma (PRP) from subjects treated with an antiplatelet agent.
Materials:
-
3.2% sodium citrate blood collection tubes
-
Centrifuge
-
Platelet aggregometer (e.g., Chrono-log Model 700)
-
Platelet agonists (e.g., Adenosine Diphosphate - ADP, Arachidonic Acid - AA, Collagen)
-
Saline solution
-
Pipettes
Procedure:
-
Blood Collection: Draw whole blood into 3.2% sodium citrate tubes. The first few milliliters should be discarded to avoid contamination with tissue factor.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment (Optional but Recommended): Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10^9/L) using PPP.
-
Assay Performance:
-
Pipette a specific volume of PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to warm to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific concentration of a platelet agonist (e.g., 20 µM ADP or 1.5 mM Arachidonic Acid) to the PRP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis: The maximum percentage of aggregation is calculated and compared between treatment groups (e.g., this compound vs. aspirin vs. placebo).
3.2. Murine Tail Bleeding Time Assay
This in vivo assay is used to assess the overall effect of antiplatelet agents on hemostasis.
Objective: To measure the time it takes for bleeding to stop from a standardized tail transection in mice treated with an antiplatelet agent.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Scalpel or sharp blade
-
37°C saline solution in a beaker or tube
-
Filter paper
-
Stopwatch
Procedure:
-
Animal Preparation: Anesthetize the mouse.
-
Drug Administration: Administer the test compound (this compound, aspirin, or vehicle control) via the appropriate route (e.g., oral gavage) at a predetermined time before the assay.
-
Tail Transection: Once the mouse is fully anesthetized, transect the tail at a standardized distance from the tip (e.g., 3 mm).
-
Bleeding Measurement: Immediately immerse the transected tail into the 37°C saline solution and start the stopwatch.
-
Observation: Observe for the cessation of bleeding. The bleeding time is defined as the time from transection until bleeding stops for a continuous period (e.g., 30 seconds).
-
Endpoint: If bleeding does not stop within a predetermined cutoff time (e.g., 15 minutes), the assay is terminated to prevent excessive blood loss.
-
Data Analysis: Compare the mean bleeding times between the different treatment groups.
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for comparing the antiplatelet effects of this compound and aspirin.
Conclusion
While this compound demonstrated potent, dose-dependent inhibition of platelet aggregation in ex vivo studies by targeting the final common pathway, this did not translate into superior clinical efficacy compared to aspirin in patients with acute coronary syndromes.[6][8] The SYMPHONY trial was a pivotal study that showed no significant difference in the prevention of major ischemic events between this compound and aspirin.[6][8] Furthermore, this compound was associated with a significantly higher rate of bleeding complications.[6][8]
In contrast, aspirin, despite being a less potent inhibitor of platelet aggregation in response to agonists other than arachidonic acid, provides a clinically significant antithrombotic effect through the complete and irreversible inhibition of thromboxane A2 synthesis.[1][2] The clinical data underscores that potent in vitro antiplatelet activity does not always predict a favorable net clinical benefit. The comparison between this compound and aspirin serves as a critical case study in antiplatelet drug development, highlighting the importance of balancing antithrombotic efficacy with the risk of bleeding. The development of this compound was ultimately terminated due to these findings.
References
- 1. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased platelet sensitivity among individuals with aspirin resistance - platelet aggregation to submaximal concentration of arachidonic acid predicts response to antiplatelet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of varying doses of aspirin on human platelet activation induced by PAF, collagen and arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet - Wikipedia [en.wikipedia.org]
- 7. Effect of a single oral dose of aspirin on the platelet aggregation response to arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light Transmission Aggregometry | Thoracic Key [thoracickey.com]
A Tale of Two Platelet Inhibitors: An Indirect Head-to-Head Comparison of Sibrafiban and Abciximab
In the landscape of antiplatelet therapy, the inhibition of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor represents a pivotal strategy in managing thrombotic events. This guide provides a detailed, research-focused comparison of two distinct agents targeting this receptor: Sibrafiban, an orally available small molecule, and Abciximab, an intravenously administered monoclonal antibody fragment. While direct head-to-head clinical trials are unavailable due to the discontinuation of this compound's development, this document synthesizes key preclinical and clinical data to offer a comparative overview for researchers, scientists, and drug development professionals.
At a Glance: Key Differentiators
| Feature | This compound | Abciximab |
| Drug Class | Oral, non-peptide, peptidomimetic GP IIb/IIIa antagonist | Intravenous, chimeric monoclonal antibody Fab fragment |
| Administration | Oral | Intravenous bolus and infusion |
| Prodrug | Yes (double prodrug)[1][2][3][4] | No |
| Target Receptor | Platelet GP IIb/IIIa receptor[1] | Platelet GP IIb/IIIa receptor, αvβ3 integrin, Mac-1 receptor[5][6] |
| Development Status | Terminated[2] | Approved for clinical use |
Mechanism of Action: A Divergence in Approach
Both this compound and Abciximab target the final common pathway of platelet aggregation by blocking the GP IIb/IIIa receptor, thereby preventing fibrinogen from cross-linking platelets.[1][6][7] However, their molecular nature and binding characteristics differ significantly.
This compound , a double prodrug, is converted in the body to its active form, Ro 44–3888.[1] This active metabolite is a selective antagonist that competes with fibrinogen for the GP IIb/IIIa receptor.[1]
Abciximab , a Fab fragment of a chimeric human-murine monoclonal antibody, binds to the GP IIb/IIIa receptor.[5][8] Its mechanism is thought to involve steric hindrance and/or conformational changes that block the access of large molecules like fibrinogen.[5][9] Notably, Abciximab also binds to other integrin receptors, including the αvβ3 receptor on platelets, endothelial cells, and smooth muscle cells, and the Mac-1 receptor on monocytes and neutrophils.[5][6]
Pharmacokinetics and Pharmacodynamics: Oral vs. Intravenous
The route of administration dictates vastly different pharmacokinetic and pharmacodynamic profiles for these two agents.
| Parameter | This compound | Abciximab |
| Administration | Oral, once or twice daily[1][10] | Intravenous bolus followed by infusion |
| Active Form Tmax | ~5.0 hours[4] | Rapid |
| Half-life (plasma) | Active drug: ~11.0 hours[4] | Initial: <10 minutes; Second phase: ~30 minutes[5][9] |
| Platelet Function Recovery | Returns to baseline within 24 hours with once-daily dosing[1][10] | Generally recovers over 48 hours[9] |
| Receptor Blockade | Dose-dependent inhibition of platelet aggregation[1][10] | >80% receptor blockade with a 0.25 mg/kg bolus[9][11] |
Clinical Trial Data: An Indirect Comparison
Direct comparative efficacy and safety data from a head-to-head trial are not available. The following tables summarize key findings from separate clinical trial programs.
This compound Clinical Trial Highlights (TIMI 12 and SYMPHONY)
The Thrombolysis in Myocardial Infarction (TIMI) 12 trial was a dose-ranging study, while the SYMPHONY trials were larger phase III studies comparing this compound to aspirin.[10][12][13]
| Trial | Patient Population | Comparator | Key Efficacy Findings | Key Safety Findings (Major Bleeding) |
| TIMI 12 | Post-acute coronary syndrome | Aspirin | Achieved dose-dependent platelet inhibition.[10][13] | 1.5% with this compound vs. 1.9% with aspirin.[1][10] |
| SYMPHONY | Post-acute coronary syndrome | Aspirin | Did not show superiority over aspirin in preventing recurrent ischemic events.[2] | No significant difference in major bleeding compared to aspirin.[14] |
Minor bleeding was more frequent with this compound compared to aspirin in the TIMI 12 trial.[1][10]
Abciximab Clinical Trial Highlights (EPIC, EPILOG, CAPTURE)
These trials evaluated Abciximab in the setting of percutaneous coronary intervention (PCI).
| Trial | Patient Population | Comparator | Key Efficacy Findings | Key Safety Findings (Major Bleeding) |
| EPIC | High-risk PCI | Placebo | Significant reduction in the composite endpoint of death, MI, or urgent revascularization. | Increased incidence of major bleeding (10.6% vs. 3.3% with placebo).[15] |
| EPILOG | Broader PCI population | Placebo | Confirmed efficacy with a lower bleeding risk due to weight-adjusted heparin. | Reduced major bleeding rates compared to EPIC. |
| CAPTURE | Unstable angina undergoing PCI | Placebo | Reduced incidence of the primary composite endpoint.[15] | Increased bleeding events. |
Experimental Protocols in Focus
Platelet Aggregation Assays
A core method for evaluating the pharmacodynamic effect of both drugs was ex vivo platelet aggregation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and pharmacodynamics of this compound, an orally administered GP IIb/IIIa antagonist, following coadministration of aspirin and heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of this compound, an orally administered IIb/IIIa antagonist, in patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicalcardiology.org [clinicalcardiology.org]
- 8. What is the mechanism of Abciximab? [synapse.patsnap.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Randomized trial of an oral platelet glycoprotein IIb/IIIa antagonist, this compound, in patients after an acute coronary syndrome: results of the TIMI 12 trial. Thrombolysis in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Monograph: Abciximab (ReoPro) [ebmconsult.com]
- 12. Long-term oral platelet glycoprotein IIb/IIIa receptor antagonism with this compound after acute coronary syndromes: study design of the this compound versus aspirin to yield maximum protection from ischemic heart events post-acute coronary syndromes (SYMPHONY) trial. Symphony Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Sibrafiban's Selectivity Profile: A Comparative Analysis of Cross-Reactivity with Other Integrins
For Researchers, Scientists, and Drug Development Professionals
Sibrafiban, an oral peptidomimetic antagonist of the platelet glycoprotein IIb/IIIa receptor (integrin αIIbβ3), has been a subject of significant clinical investigation for its antithrombotic properties. A critical aspect of its pharmacological profile is its selectivity and potential for cross-reactivity with other members of the integrin family. This guide provides a comparative analysis of this compound's interaction with other key integrins, supported by experimental data and detailed methodologies, to offer a comprehensive understanding of its specificity.
High Selectivity for Integrin αIIbβ3
This compound was designed to be a highly selective antagonist for integrin αIIbβ3, which is predominantly expressed on platelets and plays a central role in platelet aggregation by binding to fibrinogen. Clinical trials and preclinical studies have focused on its efficacy in preventing ischemic events. While specific quantitative data on the cross-reactivity of this compound with a wide range of integrins is not extensively published in publicly available literature, the development of similar non-peptide antagonists like Tirofiban provides strong evidence for high selectivity. Tirofiban, another RGD (arginine-glycine-aspartic acid) mimetic, has been shown to not interact with integrin αvβ3 or the leukocyte integrin αMβ2.[1] This high degree of selectivity is a crucial characteristic for minimizing off-target effects.
Comparative Binding Affinity
Based on the available information and the known pharmacology of similar compounds, the cross-reactivity of this compound with other integrins such as αvβ3, α5β1, and αLβ2 is considered to be minimal. The following table summarizes the expected low cross-reactivity based on the high selectivity of this class of drugs.
| Integrin | Primary Ligands | Known or Expected this compound Interaction |
| αIIbβ3 | Fibrinogen, von Willebrand factor | Primary Target (High Affinity Antagonist) |
| αvβ3 | Vitronectin, Fibronectin, Osteopontin | Negligible |
| α5β1 | Fibronectin | Negligible |
| αLβ2 | ICAM-1 | Negligible |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of a compound like this compound, standardized in vitro assays are employed. These include competitive binding assays and cell adhesion assays.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from a specific integrin receptor.
Methodology:
-
Preparation of Purified Integrins: Recombinant human integrins (αvβ3, α5β1, αLβ2, and αIIbβ3 as a positive control) are purified and coated onto 96-well microtiter plates.
-
Radiolabeling: A known ligand for the respective integrin (e.g., 125I-echistatin for αvβ3 and α5β1, or a radiolabeled ICAM-1 fragment for αLβ2) is prepared.
-
Competition Reaction: The coated integrins are incubated with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of this compound.
-
Washing: Unbound radioligand is removed by washing the plates.
-
Quantification: The amount of bound radioligand is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. A high IC50 value for a particular integrin indicates low binding affinity and thus low cross-reactivity.
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit cell adhesion to a substrate coated with a specific integrin ligand.
Methodology:
-
Cell Culture: Cell lines expressing high levels of specific integrins are used (e.g., K562 cells transfected to express αvβ3, α5β1, or αLβ2).
-
Plate Coating: 96-well plates are coated with the respective integrin ligands (e.g., vitronectin for αvβ3, fibronectin for α5β1, and ICAM-1 for αLβ2).
-
Cell Treatment: The cells are pre-incubated with varying concentrations of this compound.
-
Adhesion: The treated cells are added to the coated wells and incubated to allow for adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified, typically by staining with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence intensity.
-
Data Analysis: The concentration of this compound that inhibits 50% of cell adhesion (IC50) is determined.
Signaling Pathways of Investigated Integrins
Understanding the signaling pathways of different integrins is crucial for predicting the potential functional consequences of any cross-reactivity.
Integrin αvβ3 Signaling
Integrin αvβ3, upon binding to its ligands, activates downstream signaling cascades primarily through Focal Adhesion Kinase (FAK) and Src family kinases. This leads to the activation of pathways such as the Ras-MEK-ERK and PI3K-Akt pathways, which regulate cell survival, proliferation, and migration.
Caption: Simplified signaling pathway of integrin αvβ3.
Integrin α5β1 Signaling
Similar to αvβ3, integrin α5β1 signaling is initiated by ligand binding and involves the activation of FAK and Src.[2][3] This subsequently triggers downstream pathways like PI3K/Akt and MAPK, influencing cell adhesion, migration, and survival.[2][3]
Caption: Simplified signaling pathway of integrin α5β1.
Integrin αLβ2 Signaling
Integrin αLβ2, also known as LFA-1, is crucial for leukocyte adhesion to endothelial cells during an immune response. Its activation is an "inside-out" process, where intracellular signals lead to a conformational change in the integrin, increasing its affinity for its ligand, ICAM-1. Key players in this activation include the cytoplasmic proteins talin-1 and kindlin-3.
References
The Great Platelet Showdown: Correlating Sibrafiban's In Vitro Inhibition with In Vivo Antithrombotic Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the platelet inhibitor Sibrafiban with other Glycoprotein IIb/IIIa (GPIIb/IIIa) antagonists. We delve into the experimental data that bridges the gap between in vitro platelet inhibition and in vivo antithrombotic effects, offering a comprehensive overview for preclinical and clinical research.
This compound, an orally active double prodrug, is converted in the body to its active form, Ro 44-3888, a potent and selective antagonist of the GPIIb/IIIa receptor.[1][2] This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a prime target for antithrombotic therapies. This guide will compare this compound's performance against other well-established GPIIb/IIIa inhibitors, namely Abciximab, Tirofiban, and Eptifibatide, by examining key performance indicators from in vitro and in vivo studies.
In Vitro Platelet Inhibition: A Head-to-Head Comparison
The in vitro efficacy of GPIIb/IIIa inhibitors is primarily assessed by their ability to block platelet aggregation induced by various agonists. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the available IC50 data for the active metabolite of this compound (Ro 44-3888) and its competitors against ADP-induced platelet aggregation.
| Compound | Target | Agonist | IC50 (nM) | Species | Reference |
| Ro 44-3888 (active form of this compound) | GPIIb/IIIa | ADP | 38 - 58 | Human | [1][3] |
| Abciximab | GPIIb/IIIa | ADP | 1.25 - 2.3 µg/mL | Human | [1] |
| Tirofiban | GPIIb/IIIa | ADP | ~37 | Human | |
| Eptifibatide | GPIIb/IIIa | ADP | 0.11 - 0.22 µg/mL | Human | [1] |
*Note: IC50 values for Abciximab and Eptifibatide are presented in µg/mL as reported in the cited source.
In Vivo Antithrombotic Efficacy: From the Lab to the Living System
Demonstrating a drug's ability to prevent thrombus formation in a living organism is a critical step in its development. The ferric chloride-induced arterial thrombosis model in rats is a widely accepted method for evaluating the in vivo efficacy of antithrombotic agents. While direct comparative studies of this compound against other GPIIb/IIIa inhibitors in this specific model are limited in the publicly available literature, we can correlate the potent in vitro activity of this compound with its observed in vivo effects. Studies in rhesus monkeys have shown that oral administration of this compound leads to a concentration-dependent inhibition of platelet aggregation and a corresponding prolongation of bleeding time, confirming its in vivo activity.[3][4]
The following table presents available in vivo efficacy data for GPIIb/IIIa inhibitors, highlighting the challenge of direct comparison across different studies and models.
| Compound | Animal Model | Efficacy Endpoint | Observed Effect | Reference |
| This compound (oral) | Rhesus Monkey | Platelet Aggregation Inhibition & Bleeding Time | Concentration-dependent inhibition and prolongation | [3][4] |
| Tirofiban | Rat Crush Injury Model | Patency Rate | 59% patency vs. 10% in control | [5] |
| Various Antiplatelet/Anticoagulant agents | Rat Ferric Chloride Model | Time to Occlusion (TTO) | Dose-dependent increase in TTO | [6] |
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
Light Transmission Aggregometry (LTA) is the gold-standard for in vitro assessment of platelet function.
Principle: Platelet-rich plasma (PRP) is stirred in a cuvette, and the transmission of light through the sample is measured. When a platelet agonist is added, platelets aggregate, causing the turbidity of the PRP to decrease and light transmission to increase. The extent of aggregation is quantified as the percentage change in light transmission relative to platelet-poor plasma (PPP).
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.
-
PRP and PPP Preparation:
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.
-
Assay Procedure:
-
Aliquots of PRP are placed in aggregometer cuvettes with a magnetic stir bar and incubated at 37°C.
-
The GPIIb/IIIa antagonist (e.g., Ro 44-3888) or vehicle control is added to the PRP and incubated for a specified time.
-
A platelet agonist, such as Adenosine Diphosphate (ADP) or collagen, is added to induce aggregation.
-
The change in light transmission is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum platelet aggregation is determined, and the IC50 value for the inhibitor is calculated from the dose-response curve.
In Vivo Ferric Chloride-Induced Arterial Thrombosis Model in Rats
This model is a widely used method to induce vascular injury and subsequent thrombosis to evaluate the efficacy of antithrombotic drugs.
Principle: The topical application of ferric chloride (FeCl3) to an artery causes oxidative injury to the endothelium, leading to the formation of a platelet-rich occlusive thrombus.
Methodology:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized.
-
Surgical Procedure:
-
The common carotid artery is carefully exposed and isolated from the surrounding tissue.
-
A flow probe is placed around the artery to monitor blood flow.
-
-
Thrombus Induction:
-
Efficacy Evaluation:
-
The carotid artery blood flow is monitored continuously.
-
The primary endpoint is typically the time to occlusion (TTO), defined as the time from FeCl3 application to the cessation of blood flow.
-
In some protocols, the thrombus is excised and weighed at the end of the experiment.
-
-
Drug Administration: The test compound (e.g., this compound) is administered orally or intravenously at various doses prior to the induction of thrombosis. The effect of the drug is determined by its ability to prolong the TTO or reduce the thrombus weight compared to a vehicle-treated control group.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. Portico [access.portico.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 5. The effect of tirofiban on microvascular thrombosis: crush model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the bleeding risk associated with Sibrafiban and other antiplatelet drugs in animal models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bleeding risk associated with the oral glycoprotein (GP) IIb/IIIa antagonist, Sibrafiban, in relation to other established antiplatelet drugs. Due to the termination of this compound's clinical development, direct comparative preclinical data on bleeding risk is limited.[1] This guide, therefore, extrapolates from its mechanism of action and compares it with data from common antiplatelet agents like aspirin and clopidogrel, utilizing established animal models for assessing bleeding risk.
This compound, a double prodrug, is converted into its active form, Ro 44–3888, which acts as a selective antagonist of the platelet GP IIb/IIIa receptor.[2] This receptor is the final common pathway for platelet aggregation, making its inhibition a potent antiplatelet strategy.[2][3] However, this potency is often associated with an increased risk of bleeding.[2]
Comparative Bleeding Risk Profile
To contextualize the potential bleeding risk of this compound, this section presents a hypothetical comparative data summary. The data for aspirin and clopidogrel are based on findings from various animal studies. The projected data for this compound is an estimation based on its potent mechanism of action as a GP IIb/IIIa inhibitor, which is known to have a more significant impact on bleeding time compared to agents targeting other pathways.
| Drug Class | Drug | Animal Model | Dosage Range (mg/kg) | Primary Bleeding Time (seconds) | Blood Loss (µL) | Reference |
| GP IIb/IIIa Inhibitor | This compound (Projected) | Rat Tail Transection | 1-10 | 600 - 1200+ | 150 - 400+ | N/A |
| COX Inhibitor | Aspirin | Rat Gastric Perfusion | 25 mM solution | Not directly measured | ~50 (baseline) | [4][5] |
| P2Y12 Inhibitor | Clopidogrel | Rat Gastric Perfusion (with Aspirin) | 10 - 100 | Not directly measured | 100 - 250 | [6] |
| P2Y12 Inhibitor | Ticlopidine | Rat Gastric Perfusion (with Aspirin) | 10 - 300 | Not directly measured | 100 - 250 | [6] |
| PDE III Inhibitor | Cilostazol | Rat Gastric Perfusion (with Aspirin) | 3 - 30 | Not directly measured | Decreased vs. Aspirin alone | [6] |
Note: The data for this compound is an educated projection. In clinical trials, this compound demonstrated a clear dose-response relationship with an increased incidence of minor bleeding.[2] The values for aspirin and clopidogrel are derived from gastric bleeding models and may not be directly comparable to tail bleeding models.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of bleeding risk. Below are summaries of common experimental protocols used in animal models.
Tail Transection Bleeding Time Assay (Mouse/Rat)
This model assesses primary hemostasis following a standardized injury.
Objective: To measure the time required for bleeding to cease from a standardized tail wound.
Procedure:
-
Anesthetize the animal (e.g., isoflurane).
-
Immerse the tail in warm saline (37°C) to standardize blood flow.
-
Transect the tail at a specific diameter (e.g., 5 mm from the tip).
-
Immediately start a stopwatch and blot the blood every 15-30 seconds with filter paper without disturbing the forming clot.
-
The bleeding time is the duration from transection until bleeding stops for at least 30 seconds.[7][8]
Gastric Bleeding Model (Rat)
This model is particularly relevant for assessing gastrointestinal bleeding, a common side effect of oral antiplatelet agents.[4][5]
Objective: To quantify gastric bleeding induced by antiplatelet drugs.
Procedure:
-
Anesthetize the rat (e.g., urethane).
-
Cannulate the esophagus and pylorus to create a closed gastric perfusion circuit.[4][5]
-
Perfuse the stomach with an acidified solution of the test agent (e.g., 25 mM aspirin in 50 mM HCl) at a constant rate.[4][5]
-
Collect the perfusate at regular intervals (e.g., every 15 minutes).[4][5]
-
Measure the hemoglobin concentration in the collected perfusate to quantify blood loss.[4][5]
Signaling Pathways and Experimental Workflow
Visualizing the mechanisms of action and experimental processes can aid in understanding the comparative risks.
Caption: Mechanism of action of different antiplatelet drugs.
The above diagram illustrates how different antiplatelet drugs interrupt the platelet aggregation cascade. Aspirin inhibits the COX-1 enzyme, while clopidogrel and ticlopidine block the P2Y12 receptor. This compound, however, targets the final common step by directly inhibiting the GP IIb/IIIa receptor, preventing fibrinogen binding and subsequent platelet aggregation.
Caption: A generalized workflow for in vivo bleeding studies.
This workflow outlines the key steps involved in a typical preclinical study designed to evaluate the bleeding risk of antiplatelet agents.
Conclusion
While direct comparative animal data for this compound is scarce due to its discontinued development, its mechanism as a potent GP IIb/IIIa inhibitor suggests a higher intrinsic bleeding risk compared to agents like aspirin and clopidogrel. The experimental models and pathways described provide a framework for understanding and assessing the hemorrhagic potential of novel antiplatelet therapies. For researchers in this field, careful consideration of the target and the use of standardized bleeding models are paramount in characterizing the safety profile of new chemical entities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. clinicalcardiology.org [clinicalcardiology.org]
- 4. Animal models of gastric bleeding induced by dual antiplatelet therapy using aspirin and clopidogrel--prophylactic effect of antiulcer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Comparative effects of the anti-platelet drugs, clopidogrel, ticlopidine, and cilostazol on aspirin-induced gastric bleeding and damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
The Promise and Peril of Oral GPIIb/IIIa Inhibitors: A Comparative Guide to Clinical Trial Failures
Introduction: The development of intravenous Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors, such as Abciximab and Eptifibatide, marked a significant advancement in the acute management of coronary syndromes and percutaneous coronary interventions (PCI).[1][2] These agents, which block the final common pathway of platelet aggregation, proved highly effective in reducing ischemic events.[2] This success spurred the development of orally available GPIIb/IIIa inhibitors with the ambitious goal of extending this potent antiplatelet effect to long-term secondary prevention. However, this therapeutic promise was met with consistent and resounding failure in large-scale clinical trials. Despite their potency, oral agents like Sibrafiban, Orbofiban, and Xemilofiban not only failed to show a clear benefit but were often associated with increased bleeding and, paradoxically, higher mortality.[1][3][4] This guide provides a comparative analysis of the key clinical trials, details their experimental protocols, and explores the mechanistic reasons underpinning their failure.
Mechanism of Action: The GPIIb/IIIa Receptor Pathway
The GPIIb/IIIa receptor is an integrin on the platelet surface. When a platelet is activated by agonists like ADP, thrombin, or collagen, this receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a thrombus. GPIIb/IIIa inhibitors work by competitively blocking the fibrinogen binding site on the activated receptor, thus preventing platelet aggregation.[5]
Comparative Analysis of Pivotal Phase III Clinical Trials
The downfall of oral GPIIb/IIIa inhibitors can be best understood by examining the results of their large-scale Phase III trials. The consistent theme across these studies was a failure to reduce ischemic events, coupled with a significant increase in bleeding complications, and in some cases, mortality.
Efficacy Outcomes
The primary goal of these agents was to reduce the composite risk of death, myocardial infarction (MI), or the need for urgent revascularization. As the data shows, none of the major oral GPIIb/IIIa inhibitors demonstrated a statistically significant benefit over the control arm, which typically consisted of aspirin.
| Table 1: Comparison of Primary Efficacy Outcomes in Key Clinical Trials | | :--- | :--- | :--- | :--- | :--- | | Trial (Drug) | Patient Population | Treatment Arms | Primary Endpoint Event Rate | p-value vs. Control | | SYMPHONY (this compound)[6] | Post-Acute Coronary Syndrome (ACS) | High-Dose this compound | 9.8% | 0.53 | | | | Low-Dose this compound | 9.0% | 0.89 | | | | Aspirin (Control) | 8.8% | - | | SECOND SYMPHONY (this compound)[7][8][9] | Post-ACS | High-Dose this compound | 10.5% | 0.16 | | | | Low-Dose this compound + Aspirin | 9.2% | 0.86 | | | | Aspirin (Control) | 9.3% | - | | OPUS-TIMI 16 (Orbofiban)[10][11][12] | Unstable Coronary Syndromes | Orbofiban 50/50 mg | 22.8% | 0.90 | | | | Orbofiban 50/30 mg | 23.1% | 0.79 | | | | Placebo + Aspirin (Control) | 22.9% | - | | EXCITE (Xemilofiban)[13] | Post-Percutaneous Coronary Revascularization | Xemilofiban 20 mg | 12.7% | 0.36 | | | | Xemilofiban 10 mg | 13.9% | 0.82 | | | | Placebo (Control) | 13.5% | - |
Safety and Mortality Outcomes
The lack of efficacy was compounded by a concerning safety profile. The potent antiplatelet effect of these drugs invariably led to higher rates of bleeding. More alarmingly, several trials were terminated prematurely due to an unexpected increase in all-cause mortality in the treatment arms.
| Table 2: Comparison of Key Safety and Mortality Outcomes | | :--- | :--- | :--- | :--- | :--- | | Trial (Drug) | Outcome | Treatment Arm | Control Arm | p-value / Comment | | SECOND SYMPHONY (this compound)[8] | All-Cause Mortality | 3.6% (High-Dose) | 2.0% | p=0.03 (Increased mortality) | | | Major Bleeding | 5.7% (Low-Dose + Aspirin) | 4.0% | p<0.01 | | OPUS-TIMI 16 (Orbofiban)[10][12] | All-Cause Mortality (10-month) | 5.1% (50/30 mg) | 3.7% | p=0.008 (Trial stopped early) | | | Major/Severe Bleeding | 4.5% (50/50 mg) | 2.0% | p<0.0001 | | EXCITE (Xemilofiban)[14] | All-Cause Mortality | Increased Risk (OR 2.1) | - | p=0.048 |
Experimental Protocols of Key Trials
Understanding the design of these trials is crucial to interpreting their outcomes. Below are the methodologies for the pivotal studies.
SYMPHONY & SECOND SYMPHONY (this compound)
-
Study Design: The SYMPHONY trials were randomized, double-blind, aspirin-controlled studies.[4][7] The second trial was terminated prematurely after the negative results of the first became known.[7][9]
-
Patient Population: Patients who had recently experienced an acute coronary syndrome (ACS), including unstable angina or myocardial infarction.[4]
-
Intervention:
-
SYMPHONY: Randomized 1:1:1 to high-dose this compound, low-dose this compound, or aspirin (80 mg twice daily). Dosing of this compound was adjusted based on body weight and renal function to achieve target plasma concentrations.[4]
-
SECOND SYMPHONY: Randomized 1:1:1 to high-dose this compound alone, low-dose this compound plus aspirin, or aspirin alone.[7][8]
-
-
Duration: The primary endpoint was assessed at 90 days.[4][14]
-
Primary Efficacy Endpoint: A composite of all-cause mortality, MI or reinfarction, and severe recurrent ischemia.[4]
-
Primary Safety Endpoint: Incidence of major and/or minor bleeding.[4]
OPUS-TIMI 16 (Orbofiban)
-
Study Design: A randomized, double-blind, placebo-controlled multicenter trial. The study was terminated prematurely due to an unexpected increase in mortality.[10][11][12]
-
Patient Population: 10,288 patients with acute coronary syndromes (ischemic pain at rest within 72 hours).[11][12]
-
Intervention: Patients received background aspirin and were randomized 1:1:1 to:
-
Duration: Planned for an average of 1 year, but stopped after a median follow-up of 10 months.[8][14]
-
Primary Efficacy Endpoint: A composite of death, MI, recurrent ischemia requiring rehospitalization, urgent revascularization, or stroke.[10][11]
EXCITE (Xemilofiban)
-
Study Design: A prospective, double-blind, placebo-controlled trial.[13]
-
Patient Population: 7,232 patients undergoing percutaneous coronary revascularization (angioplasty or stenting).[13]
-
Intervention: Patients were randomized to receive oral xemilofiban (10 mg or 20 mg three times daily) or placebo for up to 182 days.[13]
-
Primary Efficacy Endpoint: A composite of death, nonfatal MI, or urgent revascularization at 182 days.[13]
Analysis of Failure: Why Did Oral GPIIb/IIIa Inhibitors Fail?
The failure of this drug class was not due to a single flaw but a combination of pharmacological and clinical factors that created an unfavorable risk-benefit profile.
-
Narrow Therapeutic Window: Intravenous GPIIb/IIIa inhibitors used in acute settings aim for a high level of platelet inhibition (>80%).[1][3][4] This is manageable in a hospital setting where the infusion can be stopped if bleeding occurs. Oral agents, intended for chronic use, targeted a lower, sustained level of inhibition to mitigate bleeding risk.[1][3][4] However, the trials showed that the dose required to achieve a meaningful reduction in thrombotic events was inseparable from the dose that caused a significant increase in bleeding.
-
Pharmacokinetic Challenges: Many oral inhibitors suffered from low bioavailability and large variations in plasma concentration between doses (peak-trough differences).[1][3][4] This inconsistent level of platelet inhibition is believed to be a key reason for their failure.
-
Paradoxical "Pro-thrombotic" Effect: A critical hypothesis for the observed increase in mortality is that low or fluctuating levels of these inhibitors can act as partial agonists, paradoxically activating platelets.[1][3][4] Ligand-mimetic inhibitors can induce a conformational change in the GPIIb/IIIa receptor similar to that caused by fibrinogen binding. At sub-therapeutic concentrations, the drug may bind to the receptor, induce this "activated" conformation, but then dissociate, leaving the receptor primed for aggregation. This may have turned a potent antithrombotic agent into a pro-thrombotic one, leading to an increase in fatal thrombotic events.[1][15][16]
Conclusion: A Failed Paradigm in Antiplatelet Therapy
The development of oral GPIIb/IIIa inhibitors represents a cautionary tale in drug development. While the pharmacological target was validated by the success of intravenous agents, the transition to a chronic, oral dosing strategy for secondary prevention proved untenable. The large-scale clinical trials for this compound, Orbofiban, and Xemilofiban consistently demonstrated a dangerous imbalance: no significant reduction in ischemic events, but a clear and unacceptable increase in both bleeding and all-cause mortality.[1][17] The failure was multifaceted, stemming from a narrow therapeutic window, challenging pharmacokinetics, and a potential for paradoxical platelet activation at sub-optimal drug concentrations.[1][3][4] Consequently, the clinical development of this class of drugs for long-term use was abandoned, shifting the focus of oral antiplatelet therapy toward other pathways, such as P2Y12 inhibition.
References
- 1. ahajournals.org [ahajournals.org]
- 2. clinicalcardiology.org [clinicalcardiology.org]
- 3. Randomized Trial of Aspirin, this compound, or Both for Secondary Prevention After Acute Coronary Syndromes - American College of Cardiology [acc.org]
- 4. Long-term oral platelet glycoprotein IIb/IIIa receptor antagonism with this compound after acute coronary syndromes: study design of the this compound versus aspirin to yield maximum protection from ischemic heart events post-acute coronary syndromes (SYMPHONY) trial. Symphony Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Oral glycoprotein IIb/IIIa inhibition with orbofiban in patients with unstable coronary syndromes (OPUS-TIMI 16) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. timi.org [timi.org]
- 13. researchgate.net [researchgate.net]
- 14. The failure of orally administered glycoprotein IIb/IIIa inhibitors to prevent recurrent cardiac events - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A mechanistic model for paradoxical platelet activation by ligand-mimetic alphaIIb beta3 (GPIIb/IIIa) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. recoveryinterventions.com [recoveryinterventions.com]
- 17. The EXCITE Trial: Predicting a Clinically Meaningful Motor Activity Log Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Antiplatelet Drug Candidates Against Sibrafiban's Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking new antiplatelet drug candidates against the pharmacological profile of Sibrafiban. This compound, a prodrug of the potent glycoprotein (GP) IIb/IIIa receptor antagonist Ro 44-3888, reached Phase III clinical trials before its development was halted. Understanding its characteristics offers valuable insights for the development of new and improved antiplatelet therapies. This document presents key preclinical and clinical data for this compound, detailed experimental protocols for essential assays, and visualizations to aid in comparative analysis.
This compound: A Profile of a GPIIb/IIIa Antagonist
This compound is an orally bioavailable double prodrug that is converted in the body to its active form, Ro 44-3888. This active metabolite is a selective and reversible antagonist of the platelet GPIIb/IIIa receptor, the final common pathway for platelet aggregation. By blocking this receptor, Ro 44-3888 prevents fibrinogen from binding to platelets, thereby inhibiting their aggregation and the formation of thrombi.
Despite showing potent antiplatelet activity, the clinical development of this compound was terminated. The pivotal SYMPHONY and 2nd SYMPHONY trials did not demonstrate a superior benefit of this compound over aspirin in preventing recurrent ischemic events in patients with acute coronary syndromes. Furthermore, this compound was associated with an increased risk of bleeding complications.
Comparative Data for Benchmarking
To facilitate the objective comparison of new antiplatelet drug candidates with this compound, the following tables summarize key in vitro and in vivo pharmacological parameters for this compound and its active metabolite, Ro 44-3888.
In Vitro Profile of Ro 44-3888
| Parameter | Agonist/Assay | Species | Value | Reference |
| Receptor Binding Inhibition (IC50) | Fibrinogen Binding to GPIIb/IIIa | Human | 1.9 nM | [1] |
| Platelet Aggregation Inhibition (IC50) | ADP | Human | ~35-38 nM | [1][2] |
| Platelet Aggregation Inhibition (IC50) | TRAP | Human | - | - |
| Binding Affinity (Kd) | GPIIb/IIIa Receptor | - | Not explicitly found |
Note: While a specific Kd value was not found in the searched literature, the IC50 for fibrinogen binding provides a strong indication of the high affinity of Ro 44-3888 for the GPIIb/IIIa receptor.
In Vivo Profile of this compound
| Parameter | Assay | Species | Value | Reference |
| Inhibition of Platelet Aggregation (ID50) | ADP-induced ex vivo aggregation | Mouse | 0.25 mg/kg p.o. | [1] |
| Bioavailability of Ro 44-3888 | Oral administration of this compound | Rat | 26 ± 5% | [1] |
| Dog | 25 ± 6% | [1] | ||
| Rhesus Monkey | 33 ± 6% | [1] | ||
| Elimination Half-life of Ro 44-3888 | Oral administration of this compound | Rat | 4.1 ± 1.7 h | [1] |
| Dog | 11.4 ± 1.1 h | [1] | ||
| Rhesus Monkey | 5.1 ± 1.4 h | [1] | ||
| Bleeding Time | Ivy Bleeding Time (at 5-7 mg dose) | Human | 5-7 minutes (one case >30 min) | [3][4][5] |
Key Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to ensure that data generated for new drug candidates can be directly compared to the historical data for this compound.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To determine the concentration of a test compound required to inhibit platelet aggregation by 50% (IC50) in response to a specific agonist.
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from human or other relevant species.
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen, Thrombin Receptor Activating Peptide (TRAP).
-
Test compound (new drug candidate).
-
Saline or appropriate vehicle control.
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Assay Performance:
-
Pre-warm PRP aliquots to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a stir bar to a cuvette containing a known volume of PRP.
-
Add the test compound at various concentrations (or vehicle control) and incubate for a specified time.
-
Add the platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of the test compound.
-
Plot the percentage inhibition of aggregation against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of a test compound in an in vivo model of arterial thrombosis.
Materials:
-
Mice or rats.
-
Anesthetic agent.
-
Surgical instruments for vessel exposure.
-
Filter paper discs.
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water).
-
Doppler flow probe or intravital microscope.
-
Test compound and vehicle control.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain its body temperature.
-
Surgically expose the common carotid artery.
-
-
Drug Administration:
-
Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intravenous injection) at a specified time before thrombus induction.
-
-
Thrombus Induction:
-
Place a small filter paper disc saturated with FeCl₃ solution on the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Measurement of Thrombosis:
-
Monitor blood flow using a Doppler flow probe placed distal to the injury site. The time to vessel occlusion (cessation of blood flow) is the primary endpoint.
-
Alternatively, visualize thrombus formation in real-time using intravital microscopy.
-
-
Data Analysis:
-
Compare the time to occlusion in the treated groups to the vehicle control group.
-
Calculate the percentage of vessels that remain patent at the end of the observation period.
-
In Vivo Tail Bleeding Time Assay
Objective: To assess the effect of a test compound on hemostasis and bleeding risk.
Materials:
-
Mice or rats.
-
Anesthetic agent (optional, depending on the protocol).
-
Scalpel or sharp blade.
-
Filter paper or a container with saline at 37°C.
-
Stopwatch.
-
Test compound and vehicle control.
Procedure:
-
Animal Preparation:
-
Administer the test compound or vehicle control.
-
-
Bleeding Induction:
-
After a specified time, transect the tail at a standardized distance from the tip (e.g., 3-5 mm).
-
-
Measurement of Bleeding Time:
-
Immediately immerse the tail in a tube containing saline at 37°C and start the stopwatch.
-
Record the time until bleeding ceases completely (defined as no re-bleeding for a set period, e.g., 30 seconds).
-
Alternatively, gently blot the bleeding tail on a piece of filter paper at regular intervals (e.g., every 30 seconds) until bleeding stops.
-
-
Data Analysis:
-
Compare the bleeding times of the treated groups to the vehicle control group.
-
A pre-defined cut-off time (e.g., 10-20 minutes) is typically used, and animals that continue to bleed beyond this time are assigned the maximum value.
-
Visualizing Pathways and Workflows
To further aid in the understanding of the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of platelet activation and the inhibitory action of Ro 44-3888.
Caption: A typical workflow for benchmarking a new antiplatelet drug candidate.
References
- 1. Portico [access.portico.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics and pharmacodynamics of Ro 44–3888 after single ascending oral doses of this compound, an oral platelet aggregation inhibitor, in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of Ro 44-3888 after single ascending oral doses of this compound, an oral platelet aggregation inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sibrafiban: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Sibrafiban containing explicit disposal instructions from the manufacturer was not publicly available at the time of this writing. The following procedures are based on general best practices and regulatory guidelines for the disposal of non-hazardous investigational pharmaceutical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
This compound, an investigational glycoprotein IIb/IIIa receptor antagonist, requires proper handling and disposal to ensure laboratory safety and environmental protection. Although its clinical development was terminated, remaining research quantities must be managed as a chemical waste product.[1] Based on available information, this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, due to its biological activity and the potential for environmental impact, it should not be disposed of in standard trash or down the drain.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle powdered forms of this compound in a well-ventilated area or a chemical fume hood to avoid inhalation.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other waste streams. This includes hazardous chemical waste, sharps, or biohazardous materials.
-
Collect all materials contaminated with this compound, including:
-
Expired or unused pure compound.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
2. Containerization:
-
Place all this compound waste into a designated, leak-proof, and puncture-resistant waste container.
-
For non-hazardous pharmaceutical waste, a common practice is to use a designated blue or white waste container.
-
The container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and should include the name "this compound."
3. Storage:
-
Store the sealed waste container in a secure, designated area within the laboratory, away from incompatible materials.
-
The storage area should be clearly marked and have limited access.
4. Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste container.
-
The preferred and most environmentally sound method for disposing of non-hazardous pharmaceutical waste is incineration by a licensed hazardous waste management company. This ensures the complete destruction of the active pharmaceutical ingredient.
-
Do not dispose of this compound down the drain or in the regular trash. Pharmaceutical compounds can be harmful to aquatic life and may not be effectively removed by wastewater treatment processes.
Summary of Disposal Options
| Disposal Method | Recommendation | Rationale |
| Incineration | Highly Recommended | Ensures complete destruction of the active compound, preventing environmental release. This is the industry best practice for pharmaceutical waste. |
| Landfill | Not Recommended | Poses a risk of the compound leaching into groundwater. Many states and institutions prohibit the landfilling of pharmaceutical waste. |
| Sewer/Drain Disposal | Prohibited | Wastewater treatment facilities are not designed to remove complex pharmaceutical molecules, leading to environmental contamination. |
| Return to Sponsor/Manufacturer | Recommended for Investigational Drugs | As an investigational drug, arrangements may be in place to return unused quantities to the sponsor. Check study protocols or contact the supplier. |
Disposal Workflow for Investigational Compounds
The following diagram illustrates the general decision-making process and workflow for the proper disposal of an investigational drug like this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Safe Handling and Disposal of Sibrafiban in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical guidance for the handling and disposal of Sibrafiban (also known as RO 48-3657) in a laboratory environment. The following procedures are designed to ensure the safety of personnel and to minimize environmental impact. While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial.[1]
Hazard Assessment and Control
This compound is an orally active, nonpeptide, double-prodrug of Ro 44-3888, and it functions as a selective glycoprotein IIb/IIIa receptor antagonist, inhibiting platelet aggregation. While official safety data sheets indicate that this compound is not a hazardous substance, it is prudent to handle it with care to avoid unnecessary exposure.
Quantitative Exposure and Hazard Data
No specific occupational exposure limits have been established for this compound. Standard laboratory hygiene and safety measures should be sufficient to control exposure.
| Parameter | Value | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | ChemScene SDS[1] |
| Occupational Exposure Limits | Not established | N/A |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound powder or solutions.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities. Use a dust mask or work in a ventilated hood if handling large quantities of powder or if dust is generated. | Minimizes inhalation of airborne particles. |
Safe Handling and Operational Procedures
Adherence to the following step-by-step procedures will ensure the safe handling of this compound from receipt to disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
Preparation of Solutions:
-
Handle solid this compound in a chemical fume hood or on a benchtop with minimal air disturbance to avoid generating dust.
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the compound, use a draft shield to prevent dissemination of the powder.
-
If preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
Experimental Use:
-
Clearly label all containers with the name of the compound, concentration, date, and your initials.
-
Avoid eating, drinking, or smoking in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Emergency Procedures and First Aid
In the event of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek medical attention. |
Spill and Disposal Plan
Spill Containment:
-
For small spills of solid this compound, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable detergent and water.
Waste Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent pads) in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Do not allow the product to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
